molecular formula C14H21NO4 B1665345 Ambenoxan CAS No. 2455-84-7

Ambenoxan

Cat. No.: B1665345
CAS No.: 2455-84-7
M. Wt: 267.32 g/mol
InChI Key: IRDXKUVPWPVZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ambenoxan is a central nervous system-acting skeletal muscle relaxant investigated for its efficacy across multiple animal models, including mice, rats, rabbits, dogs, and monkeys, without causing a loss of the righting reflex . Research indicates that its mechanism of action is distinct from peripheral neuromuscular blockers, as it exhibits no local anesthetic effects and does not antagonize the effects of strychnine, leptazol, or tremorine . Its primary research value lies in its significant reduction or elimination of decerebrate rigidity, positioning it as a compound of interest for studying central pathways of muscle control . Like other central nervous system depressants, this compound has been shown to prolong sleep duration when administered with hexobarbitone . Furthermore, studies in anesthetized cats have demonstrated that the agent can lower blood pressure and reduce the pressor response to epinephrine, while having no effect on norepinephrine, suggesting a selective interaction with adrenergic pathways . The compound has the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

2455-84-7

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2-methoxyethoxy)ethanamine

InChI

InChI=1S/C14H21NO4/c1-16-8-9-17-7-6-15-10-12-11-18-13-4-2-3-5-14(13)19-12/h2-5,12,15H,6-11H2,1H3

InChI Key

IRDXKUVPWPVZMA-UHFFFAOYSA-N

Canonical SMILES

COCCOCCNCC1COC2=CC=CC=C2O1

Appearance

Solid powder

Other CAS No.

2455-84-7

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1617-99-8 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ambenoxan
ambenoxan hydrochloride
WB 4109
WB-4109

Origin of Product

United States

Foundational & Exploratory

Ambenoxan: A Hypothesized Mechanism of Action as an Alpha-2 Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific molecular mechanism of action of Ambenoxan is limited in publicly available scientific literature. This whitepaper presents a hypothesized mechanism based on the known pharmacology of structurally related compounds containing the 1,4-benzodioxan scaffold. Further experimental validation is required to confirm these hypotheses.

Introduction

This compound, chemically described as 2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane, was initially characterized as a centrally acting skeletal muscle relaxant. Early pharmacological studies in the 1970s revealed its capacity to lower blood pressure and selectively reduce the pressor response to adrenaline but not noradrenaline, suggesting an interaction with the adrenergic nervous system. However, a detailed molecular mechanism of action has remained elusive. This document aims to provide an in-depth, technical exploration of a plausible mechanism of action for this compound, postulating its role as an antagonist of alpha-2 (α2) adrenoceptors. This hypothesis is built upon the well-documented structure-activity relationships (SAR) of other 1,4-benzodioxan derivatives known to interact with adrenergic receptors.

The 1,4-Benzodioxan Scaffold and Adrenergic Receptor Affinity

The 1,4-benzodioxan moiety is a key structural feature of this compound and is a well-established pharmacophore in a variety of adrenoceptor ligands. Numerous studies have demonstrated that derivatives of 1,4-benzodioxan can exhibit high affinity and selectivity for both alpha-1 (α1) and alpha-2 (α2) adrenoceptors. The nature and position of substituents on the benzodioxan ring system and the side chain attached to it critically influence the binding affinity and selectivity for different adrenoceptor subtypes.

Structure-Activity Relationships of 1,4-Benzodioxan Derivatives at Alpha-Adrenoceptors

Several analogues of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxan (WB 4101), a potent α1-adrenoceptor antagonist, and other related compounds have been synthesized and evaluated for their α1 and α2-adrenoceptor blocking activity. These studies provide valuable insights into the structural requirements for adrenergic antagonism within this chemical class.

Compound ClassStructural FeaturesObserved Adrenergic ActivityReference
2-aminomethyl-1,4-benzodioxansVaried amine substituentsOften exhibit α-adrenoceptor antagonism. The nature of the amine function is crucial for receptor interaction, suggesting a charge-reinforced hydrogen bond may be more important than simple ion pairing.[1]
WB4101 AnaloguesReplacement of the phenoxyethyl moiety with N-alkyl piperazine (B1678402) derivativesHigh affinity for α1-adrenoceptors.[2]
Phenyl-substituted 1,4-dioxanesReplacement of the benzodioxan ring with a less constrained 1,4-dioxane (B91453) ringCan yield selective α1D-adrenoceptor antagonists.[3]

While much of the cited research on 1,4-benzodioxans focuses on α1-adrenoceptor antagonism, the structural similarities suggest that modifications to the side chain, such as the (3′,6′-dioxaheptyl)-aminomethyl group in this compound, could shift the selectivity towards α2-adrenoceptors. The hypotensive effects of this compound are consistent with a central α2-adrenoceptor blockade, which would lead to an increase in sympathetic outflow from the central nervous system, paradoxically resulting in a decrease in peripheral vascular resistance and blood pressure through complex regulatory feedback loops.

Hypothesized Mechanism of Action of this compound

Based on the available, albeit limited, pharmacological data for this compound and the extensive SAR data for structurally related 1,4-benzodioxan derivatives, we hypothesize that This compound acts as a competitive antagonist at central α2-adrenoceptors.

This hypothesis is supported by the following points:

  • Structural Similarity: The 1,4-benzodioxan core of this compound is a known scaffold for adrenergic antagonists.

  • Pharmacological Effects: The reported hypotensive effect of this compound is a known consequence of central α2-adrenoceptor blockade.

  • Differential Adrenaline/Noradrenaline Response: The observation that this compound reduces the pressor response to adrenaline but not noradrenaline is intriguing. While not a classic hallmark of α2-antagonism, it could be explained by a complex interplay of pre- and post-synaptic adrenoceptor subtypes and their differential sensitivity to adrenaline and noradrenaline in the presence of the antagonist.

Proposed Signaling Pathway

The canonical signaling pathway for α2-adrenoceptors involves the inhibition of adenylyl cyclase via the inhibitory G-protein, Gi. As a hypothesized antagonist, this compound would bind to the α2-adrenoceptor without activating it, thereby preventing the binding of endogenous agonists like noradrenaline and adrenaline. This would block the downstream inhibitory effects on adenylyl cyclase, leading to a disinhibition of the neuron.

G_protein_signaling Hypothesized Signaling Pathway of this compound at the α2-Adrenoceptor cluster_membrane Cell Membrane This compound This compound Alpha2_AR α2-Adrenoceptor This compound->Alpha2_AR Antagonism (Blocks binding) Noradrenaline Noradrenaline Noradrenaline->Alpha2_AR Agonism (Binding) Gi_protein Gi Protein (αβγ) Alpha2_AR->Gi_protein Activation AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP Conversion ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal firing) PKA->Cellular_Response Phosphorylation

Caption: Hypothesized antagonism of the α2-adrenoceptor signaling pathway by this compound.

Proposed Experimental Protocols for Hypothesis Validation

To validate the hypothesis that this compound is an α2-adrenoceptor antagonist, a series of in vitro and in vivo experiments would be necessary.

Radioligand Binding Assays

The primary method to determine the affinity of this compound for α2-adrenoceptors would be through competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptors and to assess its selectivity over other adrenoceptor subtypes and imidazoline (B1206853) receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat cerebral cortex for α2-adrenoceptors, or CHO cells transfected with specific human adrenoceptor subtypes).

  • Radioligand: Utilize a radiolabeled antagonist with high affinity and selectivity for the target receptor (e.g., [3H]Rauwolscine or [3H]RX821002 for α2-adrenoceptors).

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Scintillation Counting: Separate the bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

A similar protocol would be employed to test the affinity of this compound for α1-adrenoceptors (using a radioligand like [3H]Prazosin) and imidazoline receptors (using [3H]Clonidine or [3H]Idazoxan) to determine its selectivity profile.

experimental_workflow start Start: Hypothesis Validation membrane_prep Membrane Preparation (e.g., rat cortex, transfected cells) start->membrane_prep radioligand_prep Radioligand Preparation (e.g., [3H]Rauwolscine) start->radioligand_prep incubation Incubation (Membranes + Radioligand + this compound) membrane_prep->incubation radioligand_prep->incubation filtration Rapid Filtration (Separate bound from free) incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis selectivity Selectivity Profiling (Test against α1 and Imidazoline receptors) data_analysis->selectivity conclusion Conclusion on Binding Affinity and Selectivity selectivity->conclusion

Caption: A generalized workflow for a competitive radioligand binding assay.

Functional Assays

To determine whether this compound acts as an antagonist, agonist, or inverse agonist, functional assays are required.

Objective: To characterize the functional activity of this compound at α2-adrenoceptors.

Methodology:

  • Cell-Based Assays: Utilize cell lines expressing α2-adrenoceptors and a reporter system that measures the downstream effects of receptor activation (e.g., cAMP levels).

  • Antagonist Mode: Pretreat the cells with increasing concentrations of this compound, followed by stimulation with a known α2-adrenoceptor agonist (e.g., UK 14,304). An antagonist will cause a rightward shift in the agonist dose-response curve without affecting the maximal response.

  • Agonist Mode: Treat the cells with this compound alone to determine if it has any intrinsic activity.

  • Data Analysis: Analyze the dose-response curves to determine the potency (pA2) of this compound as an antagonist.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is scarce, a compelling hypothesis can be formulated based on its chemical structure and the known pharmacology of related 1,4-benzodioxan compounds. The proposition that this compound acts as a central α2-adrenoceptor antagonist is consistent with its reported hypotensive effects. This whitepaper provides a framework for this hypothesis and outlines the necessary experimental protocols to validate it. Further research, particularly radioligand binding and functional assays, is essential to definitively elucidate the molecular pharmacology of this compound and to explore its full therapeutic potential.

References

Technical Guide: Discovery and Preclinical Profile of (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane) (Ambenoxan)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), also known as Ambenoxan, is a synthetic compound identified as a centrally acting skeletal muscle relaxant.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of centrally acting muscle relaxants and 1,4-benzodioxane (B1196944) derivatives.

Synthesis

General Synthesis Workflow

The synthesis of 2-substituted aminomethyl-1,4-benzodioxane derivatives typically starts from a suitable catechol precursor, which is reacted to form the 1,4-benzodioxane ring system. Subsequent functional group manipulations lead to the desired 2-aminomethyl substituent.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-aminomethyl-1,4-benzodioxane 2-aminomethyl-1,4-benzodioxane Alkylation Alkylation 2-aminomethyl-1,4-benzodioxane->Alkylation 2-methoxyethoxyethylchloride 2-methoxyethoxyethylchloride 2-methoxyethoxyethylchloride->Alkylation This compound This compound Alkylation->this compound

General synthesis workflow for this compound.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its effects on the central nervous system (CNS), leading to skeletal muscle relaxation and cardiovascular modulation.

Central Nervous System Effects

This compound is primarily characterized as a centrally acting skeletal muscle relaxant.[1] Its efficacy has been demonstrated in a variety of animal models, including mice, rats, rabbits, dogs, and monkeys, where it induces muscle relaxation without causing a loss of the righting reflex.[1]

Table 1: Summary of CNS Effects of this compound

EffectObservationSpeciesCitation
Skeletal Muscle Relaxation Centrally acting skeletal muscle relaxant.Mice, Rats, Rabbits, Dogs, Monkeys[1]
Decerebrate Rigidity Depressed or abolished.Rabbit[1]
Hexobarbitone Sleeping Time Prolonged.Not specified[1]
Antagonism of Convulsants Did not antagonize the effects of strychnine, leptazol, or tremorine.Not specified[1]
Neuromuscular Blockade No peripheral neuromuscular blocking properties.Not specified[1]
Local Anesthesia No local anaesthetic properties.Not specified[1]
Cardiovascular Effects

In anesthetized cats, this compound has been shown to lower blood pressure.[1] It also selectively reduces the pressor response to adrenaline (epinephrine) but not to noradrenaline (norepinephrine).[1]

Table 2: Summary of Cardiovascular Effects of this compound

EffectObservationSpeciesCitation
Blood Pressure Lowered blood pressure.Cat (anesthetized)[1]
Adrenaline Pressor Response Reduced.Cat (anesthetized)[1]
Noradrenaline Pressor Response No effect.Cat (anesthetized)[1]
Toxicity

The intravenous, subcutaneous, and oral toxicity of this compound has been reported in mice.[1] However, specific LD50 values are not available in the reviewed literature abstracts.

Table 3: Toxicity Profile of this compound

Route of AdministrationSpeciesQuantitative DataCitation
IntravenousMouseLD50 not specified in abstract.[1]
SubcutaneousMouseLD50 not specified in abstract.[1]
OralMouseLD50 not specified in abstract.[1]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. It is described as "centrally acting," suggesting its effects are mediated within the brain and/or spinal cord.[2] The lack of peripheral neuromuscular blocking activity confirms its central site of action.[1] The observed pharmacological effects suggest a complex interaction with central pathways controlling muscle tone and autonomic function.

G This compound This compound CNS Central Nervous System This compound->CNS Skeletal_Muscle_Relaxation Skeletal Muscle Relaxation CNS->Skeletal_Muscle_Relaxation Cardiovascular_Modulation Cardiovascular Modulation CNS->Cardiovascular_Modulation Lowered_BP Lowered Blood Pressure Cardiovascular_Modulation->Lowered_BP Reduced_Adrenaline_Response Reduced Adrenaline Response Cardiovascular_Modulation->Reduced_Adrenaline_Response

Observed pharmacological effects of this compound.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. The following are general descriptions of the methodologies likely employed, based on standard pharmacological screening procedures.

Evaluation of Muscle Relaxant Activity

This model is used to assess the central muscle relaxant effects of a compound.

  • Procedure Outline:

    • Anesthesia is induced in a rabbit.

    • A surgical procedure is performed to transect the brainstem at the intercollicular level, leading to decerebrate rigidity, characterized by hypertonus of the extensor muscles.

    • After the animal has stabilized, the test compound (this compound) is administered, typically intravenously.

    • The degree of muscle tone is assessed before and after drug administration. A reduction or abolition of the rigidity is indicative of a central muscle relaxant effect.

This assay is used to evaluate the central nervous system depressant properties of a compound.

  • Procedure Outline:

    • Animals (e.g., mice or rats) are divided into control and test groups.

    • The test group is pre-treated with the test compound (this compound) at a specific dose and route of administration.

    • After a defined period, both groups are administered a sub-hypnotic or hypnotic dose of hexobarbitone.

    • The time to the onset of sleep (loss of righting reflex) and the duration of sleep are recorded for each animal.

    • A significant increase in the duration of sleep in the test group compared to the control group indicates a CNS depressant effect.

Evaluation of Cardiovascular Effects

This method is used to determine the effect of a compound on systemic blood pressure.

  • Procedure Outline:

    • A cat is anesthetized, and a catheter is inserted into a major artery (e.g., carotid or femoral artery) and connected to a pressure transducer to continuously monitor blood pressure.

    • A stable baseline blood pressure is established.

    • The test compound (this compound) is administered intravenously, and changes in blood pressure are recorded.

This experiment evaluates the interaction of a compound with the cardiovascular effects of adrenergic agonists.

  • Procedure Outline:

    • Following the setup for blood pressure measurement, a baseline pressor response to an intravenous injection of adrenaline is established.

    • The test compound (this compound) is administered.

    • After a suitable time interval, the same dose of adrenaline is injected again, and the pressor response is recorded. A reduction in the pressor response indicates an anti-adrenergic effect.

    • The same procedure is repeated with noradrenaline to assess the specificity of the interaction.

Conclusion

This compound is a 1,4-benzodioxane derivative with potent centrally acting skeletal muscle relaxant properties. Preclinical studies have demonstrated its efficacy in various animal models, along with effects on the cardiovascular system, including a reduction in blood pressure and a selective antagonism of adrenaline-induced pressor responses. While the precise mechanism of action remains to be fully elucidated, its pharmacological profile suggests a unique interaction with central nervous system pathways. Further research, including access to detailed quantitative data and specific experimental protocols from the original studies, would be invaluable for a more complete understanding of this compound's therapeutic potential.

References

Preliminary Pharmacological Profile of Ambenoxan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambenoxan, chemically described as 2-(3',6'-dioxaheptyl)-aminomethyl-1:4-benzodioxane, is a centrally acting skeletal muscle relaxant. This document provides a comprehensive summary of its preliminary pharmacological profile based on available scientific literature. While quantitative data on receptor binding affinities and specific dose-response relationships are not publicly available, this guide consolidates the established qualitative effects, likely mechanisms of action based on its chemical class, and detailed hypothetical experimental protocols for its evaluation. The information presented is intended to serve as a foundational resource for researchers and professionals in drug development.

Introduction

This compound has been identified as a compound with muscle relaxant properties that acts on the central nervous system.[1] Unlike peripherally acting agents, it does not exert its effects through direct neuromuscular blockade. Its pharmacological profile also indicates cardiovascular effects, specifically a reduction in blood pressure and a selective interaction with adrenergic responses. As a member of the benzodioxane class of compounds, its mechanism of action is likely associated with the modulation of adrenergic receptors.

Pharmacological Effects

The primary pharmacological effects of this compound are summarized below.

Central Muscle Relaxation

This compound has been shown to be an effective skeletal muscle relaxant in various animal models, including mice, rats, rabbits, dogs, and monkeys, without inducing a loss of the righting reflex.[1] A key finding is its ability to depress or abolish decerebrate rigidity in rabbits, a classic test for central muscle relaxant activity.[1]

Central Nervous System Depression

Consistent with other central nervous system depressants, this compound has been observed to prolong the sleeping time induced by hexobarbitone.[1] This effect suggests a general CNS depressant action, which may contribute to its muscle relaxant properties.

Cardiovascular Effects

In anesthetized cats, this compound administration leads to a lowering of blood pressure.[1] Furthermore, it selectively reduces the pressor response to adrenaline (epinephrine) while not affecting the pressor response to noradrenaline (norepinephrine).[1] This differential effect strongly suggests a specific interaction with adrenergic receptors, likely as an antagonist at α-adrenergic receptors.

Lack of Other Activities

This compound has been shown to lack peripheral neuromuscular blocking properties and local anesthetic effects.[1] It also does not antagonize the effects of strychnine, leptazol, or tremorine.[1]

Mechanism of Action (Proposed)

Based on its chemical structure as a benzodioxane derivative and its observed pharmacological effects, the primary mechanism of action of this compound is proposed to be the antagonism of α-adrenergic receptors. The reduction of the pressor response to adrenaline but not noradrenaline is a hallmark of α-adrenergic blockade. Adrenaline acts on both α and β-adrenergic receptors, while noradrenaline has a more pronounced effect on α-receptors. An α-blocker would counteract the vasoconstrictive effects of adrenaline mediated by α-receptors, leading to a reduced pressor response. The lack of effect on the noradrenaline response is less straightforward but may relate to the specific subtypes of α-receptors involved or the experimental conditions.

The central muscle relaxant and CNS depressant effects are likely mediated by the blockade of α-adrenergic receptors within the central nervous system, which are involved in the regulation of muscle tone and arousal.

Quantitative Data

Despite a thorough review of available literature, specific quantitative data such as receptor binding affinities (Ki values) and functional potencies (IC50 or EC50 values) for this compound are not publicly available. The following tables are structured to accommodate such data should it become available through future research.

Table 1: Receptor Binding Affinities of this compound (Hypothetical)

Receptor SubtypeRadioligandTissue SourceKi (nM)
α1-adrenergic[³H]-PrazosinRat Brain Cortex-
α2-adrenergic[³H]-YohimbineHuman Platelets-
β1-adrenergic[³H]-CGP 12177Rat Heart-
β2-adrenergic[³H]-ICI 118,551Rat Lung-

Table 2: In Vitro Functional Potency of this compound (Hypothetical)

AssayAgonistTissue/Cell LineIC50/EC50 (nM)
α1-adrenergic antagonismPhenylephrineRabbit Aorta-
α2-adrenergic antagonismClonidineRat Vas Deferens-

Table 3: In Vivo Pharmacological Effects of this compound (Qualitative Summary)

EffectSpeciesDose RangeRoute of Administration
Muscle RelaxationMice, Rats, Rabbits, Dogs, MonkeysNot SpecifiedNot Specified
Depression of Decerebrate RigidityRabbitNot SpecifiedNot Specified
Prolongation of Hexobarbitone Sleeping TimeNot SpecifiedNot SpecifiedNot Specified
Blood Pressure ReductionCatNot SpecifiedNot Specified
Reduction of Adrenaline Pressor ResponseCatNot SpecifiedNot Specified
No Effect on Noradrenaline Pressor ResponseCatNot SpecifiedNot Specified

Experimental Protocols

The following are detailed, representative protocols for the key experiments cited in the preliminary pharmacological profiling of this compound. These are based on standard pharmacological methodologies as the specific protocols used in the original studies are not available.

Decerebrate Rigidity in Rabbits

Objective: To assess the central muscle relaxant activity of this compound by measuring its effect on experimentally induced decerebrate rigidity.

Methodology:

  • Animal Preparation: Adult New Zealand White rabbits are anesthetized with a suitable anesthetic (e.g., a mixture of ketamine and xylazine).

  • Decerebration: A surgical procedure is performed to transect the brainstem at the intercollicular level. This procedure removes inhibitory signals from the cortex to the brainstem, resulting in extensor hypertonus, or decerebrate rigidity.

  • Measurement of Rigidity: The degree of muscle rigidity is quantified by measuring the electromyographic (EMG) activity of extensor muscles (e.g., quadriceps femoris) or by measuring the resistance of a limb to passive flexion.

  • Drug Administration: this compound is administered intravenously at various doses.

  • Data Analysis: The percentage reduction in EMG activity or resistance to flexion is calculated for each dose of this compound to determine its efficacy in reducing decerebrate rigidity.

Hexobarbitone-Induced Sleeping Time in Mice

Objective: To evaluate the central nervous system depressant effect of this compound by measuring its impact on the duration of sleep induced by hexobarbitone.

Methodology:

  • Animal Groups: Male albino mice are divided into control and test groups.

  • Drug Administration: The test groups are pre-treated with various doses of this compound, typically administered intraperitoneally. The control group receives the vehicle.

  • Induction of Sleep: After a specified pretreatment time (e.g., 30 minutes), all animals are administered a hypnotic dose of hexobarbitone sodium (e.g., 75 mg/kg, i.p.).

  • Measurement of Sleeping Time: The time from the loss of the righting reflex to its recovery is recorded as the sleeping time. The righting reflex is considered lost when the mouse placed on its back is unable to right itself within 30 seconds.

  • Data Analysis: The mean sleeping time for each test group is compared to the control group to determine the dose-dependent effect of this compound on prolonging hexobarbitone-induced sleep.

Cardiovascular Effects in Anesthetized Cats

Objective: To determine the effects of this compound on blood pressure and its interaction with the pressor responses of adrenaline and noradrenaline.

Methodology:

  • Animal Preparation: Adult cats are anesthetized with a suitable anesthetic (e.g., sodium pentobarbital). The femoral artery is cannulated for direct blood pressure measurement, and the femoral vein is cannulated for drug administration.

  • Baseline Measurements: After a stabilization period, baseline mean arterial blood pressure (MAP) is recorded.

  • Pressor Responses: The pressor responses to intravenous injections of standard doses of adrenaline (e.g., 1-2 µg/kg) and noradrenaline (e.g., 1-2 µg/kg) are recorded.

  • This compound Administration: this compound is administered intravenously at increasing doses. Blood pressure is continuously monitored.

  • Post-Treatment Pressor Responses: After the administration of each dose of this compound, the pressor responses to adrenaline and noradrenaline are re-evaluated.

  • Data Analysis: The dose-dependent effect of this compound on baseline MAP is determined. The percentage inhibition of the pressor responses to adrenaline and noradrenaline at each dose of this compound is calculated to assess its adrenergic blocking activity.

Visualizations

Proposed Signaling Pathway of this compound's α1-Adrenergic Antagonism

cluster_membrane Cell Membrane cluster_cell Intracellular This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Blocks Adrenaline Adrenaline Adrenaline->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Leads to

Caption: Proposed mechanism of this compound's antagonism at the α1-adrenergic receptor.

Experimental Workflow for Evaluating Cardiovascular Effects

A Anesthetize Cat B Cannulate Femoral Artery and Vein A->B C Record Baseline Blood Pressure B->C D Administer Adrenaline (i.v.) C->D E Record Pressor Response D->E F Administer Noradrenaline (i.v.) E->F G Record Pressor Response F->G H Administer this compound (i.v.) G->H I Record Blood Pressure H->I J Repeat Adrenaline Administration I->J K Record Pressor Response J->K L Repeat Noradrenaline Administration K->L M Record Pressor Response L->M N Data Analysis M->N

Caption: Workflow for assessing this compound's effect on blood pressure and pressor responses.

Logical Relationship of this compound's Pharmacological Effects

A This compound B Central α-Adrenergic Receptor Blockade A->B C Peripheral α-Adrenergic Receptor Blockade A->C D Central Muscle Relaxation (Reduced Decerebrate Rigidity) B->D E CNS Depression (Prolonged Sleeping Time) B->E F Vasodilation C->F H Reduced Adrenaline Pressor Response C->H G Reduced Blood Pressure F->G

References

In-Vitro Screening of Ambenoxan Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambenoxan is a compound recognized for its activity as an antagonist of α2-adrenergic receptors. As a member of the benzodioxan class of molecules, it holds potential for therapeutic applications targeting the central nervous system and other physiological systems where α2-adrenergic signaling is prominent. This technical guide provides an in-depth overview of the essential in-vitro screening methodologies to characterize the activity of this compound and similar compounds. The following sections detail the core experimental protocols, present a framework for quantitative data analysis, and visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively binding to α2-adrenergic receptors, thereby blocking the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine. These receptors are G-protein coupled receptors (GPCRs) that associate with inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound prevents this signaling cascade.

The following diagram illustrates the canonical α2-adrenergic receptor signaling pathway and the inhibitory action of an antagonist like this compound.

Alpha2 Adrenergic Signaling Pathway cluster_membrane Cell Membrane Alpha2_Receptor α2-Adrenergic Receptor G_Protein Gi/o Protein (αβγ subunits) Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha2_Receptor Binds & Activates This compound This compound (Antagonist) This compound->Alpha2_Receptor Binds & Blocks ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Inhibition of Downstream Effects cAMP->Downstream_Effects Experimental_Workflow Start Start: Characterize This compound Activity Assay_Selection Select In-Vitro Assays Start->Assay_Selection Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Assay_Selection->Binding_Assay Functional_Assay_1 GTPγS Binding Assay (Measure G-protein activation) Assay_Selection->Functional_Assay_1 Functional_Assay_2 cAMP Accumulation Assay (Measure downstream signaling) Assay_Selection->Functional_Assay_2 Data_Analysis Data Analysis and Parameter Determination (IC50, Ki, EC50) Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis Conclusion Conclusion: Characterize Potency, Selectivity, and Efficacy Data_Analysis->Conclusion

An In-depth Technical Guide on the Effects of Ambenoxan on Central Nervous System Pathways: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant scarcity of detailed information regarding the specific effects of ambenoxan on central nervous system (CNS) pathways. The available data are insufficient to construct an in-depth technical guide that meets the requirements for quantitative data presentation, detailed experimental protocols, and signaling pathway visualizations. This document summarizes the limited publicly available information on this compound and clarifies the current limitations in providing a more detailed analysis.

Overview of this compound

This compound, chemically known as 2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane, is described in the literature as a centrally acting skeletal muscle relaxant.[1] Research published in 1970 demonstrated its efficacy in various animal models, including mice, rats, rabbits, dogs, and monkeys, where it induced muscle relaxation without the loss of the righting reflex.[1]

Central Nervous System Effects: A General Profile

The primary characterization of this compound's CNS effects stems from a 1970 pharmacological study. The key findings from this research are outlined below.

General Depressant Effects

This compound exhibits general CNS depressant properties. This is supported by the observation that it prolongs the sleeping time induced by hexobarbitone, a short-acting barbiturate.[1] This effect is a common characteristic of many centrally acting depressant drugs.

Lack of Antagonism of Convulsants and Tremor-Inducing Agents

The study found that this compound did not antagonize the effects of strychnine, leptazol, or tremorine.[1] This suggests that its mechanism of action as a muscle relaxant is distinct from the pathways modulated by these agents.

Effects on Decerebrate Rigidity

In rabbits, this compound was shown to depress or abolish decerebrate rigidity.[1] This finding points towards an action on the brainstem and spinal cord pathways that control muscle tone.

Limitations in Current Knowledge and Inability to Fulfill Core Requirements

Despite the initial characterization of this compound, there is a notable absence of subsequent research in the public domain to elucidate its specific molecular targets and its impact on intricate CNS signaling pathways. This lack of data prevents the fulfillment of the core requirements of this technical guide.

Data Presentation

The request for a summary of all quantitative data in clearly structured tables cannot be met. The seminal 1970 paper on this compound presents its findings in a descriptive manner and does not provide the specific quantitative data points (e.g., IC50 values, receptor binding affinities, dose-response curves for specific neuronal populations) that would be necessary to populate comparative tables.

Experimental Protocols

Similarly, providing detailed methodologies for key experiments is not possible. While the 1970 study mentions the types of experiments conducted (e.g., assessment of muscle relaxation, antagonism of convulsants, measurement of hexobarbitone sleeping time), it does not provide the detailed, step-by-step protocols that would be required for replication and for inclusion in a technical guide for researchers.

Visualization of Signaling Pathways

The mandatory requirement to create diagrams for all described signaling pathways using Graphviz cannot be fulfilled as no specific signaling pathways for this compound's action in the CNS have been identified in the available literature. The general description of its effects does not provide the necessary detail to map out a molecular pathway, such as its interaction with specific neurotransmitter receptors (e.g., GABA, glycine, glutamate (B1630785) receptors) or its influence on intracellular second messenger systems.

The following is a conceptual workflow illustrating the hypothetical process of investigating the CNS effects of a novel compound, which would be a prerequisite for generating the detailed information requested for this compound.

G cluster_0 Preclinical Investigation of a CNS-Active Compound A Compound Synthesis and Characterization B In Vitro Screening (Receptor Binding Assays) A->B C In Vitro Functional Assays (e.g., Electrophysiology) B->C D In Vivo Animal Models (Behavioral Studies) C->D E In Vivo Neurochemical Analysis (e.g., Microdialysis) D->E F Identification of Signaling Pathways E->F G Data Analysis and Pathway Visualization F->G

Caption: Hypothetical workflow for CNS drug discovery.

Autonomic Nervous System and Cardiovascular Effects

The 1970 study also briefly touched upon the effects of this compound on the autonomic nervous system and cardiovascular system. In anesthetized cats, the drug was observed to lower blood pressure.[1] It also reduced the pressor response to adrenaline but not to noradrenaline.[1] This suggests a potential interaction with adrenergic receptors, although this was not explored in detail in the context of its central effects.

Distinction from Ambroxol

It is important to note that "this compound" should not be confused with "ambroxol," a different and more widely studied pharmaceutical agent. Ambroxol is primarily known as a mucolytic agent, but has also been investigated for potential neuroprotective effects. The similarity in their names can lead to confusion, but they are distinct chemical entities with different pharmacological profiles.

Conclusion

References

In-Depth Technical Guide on the Structural Elucidation and Properties of Ambenoxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambenoxan, with the chemical name (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), is a centrally acting skeletal muscle relaxant. This technical guide provides a comprehensive overview of its structural elucidation, physicochemical properties, and pharmacological characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the scientific foundation of this compound.

Structural Elucidation

The definitive structure of this compound has been established through a combination of synthetic chemistry and spectroscopic methods.

Chemical Structure:

  • Systematic Name: 2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane

  • CAS Number: 2455-84-7

  • Molecular Formula: C₁₄H₂₁NO₄

  • Molecular Weight: 267.32 g/mol

The molecular structure consists of a 1,4-benzodioxane (B1196944) moiety linked to a side chain containing two ether functionalities and a secondary amine.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.8-7.2 ppm) corresponding to the protons on the benzene (B151609) ring of the 1,4-benzodioxane core.

  • Benzodioxane Ring Protons: A complex multiplet for the protons on the saturated part of the benzodioxane ring, including the proton at the chiral center (C2).

  • Aminomethyl Protons: Signals corresponding to the -CH₂-NH- group.

  • Dioxaheptyl Chain Protons: A series of signals corresponding to the methylene (B1212753) groups of the (3′,6′-dioxaheptyl) side chain, with characteristic shifts influenced by the adjacent oxygen and nitrogen atoms.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the downfield region corresponding to the carbons of the benzene ring.

  • Benzodioxane Ring Carbons: Signals for the carbons of the 1,4-benzodioxane system.

  • Aminomethyl Carbon: A signal for the carbon of the -CH₂-NH- group.

  • Dioxaheptyl Chain Carbons: Signals for the methylene carbons of the side chain.

Expected Mass Spectrometry Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would likely involve cleavage of the side chain, particularly at the ether linkages and the bond alpha to the nitrogen atom, leading to characteristic fragment ions.

Physicochemical and Pharmacological Properties

This compound exhibits properties consistent with its classification as a centrally acting skeletal muscle relaxant.

Quantitative Data
PropertyValueSpeciesRoute of AdministrationReference
Toxicity
LD₅₀135 mg/kgMouseIntravenous[1]
LD₅₀450 mg/kgMouseSubcutaneous[1]
LD₅₀>1000 mg/kgMouseOral[1]
Efficacy
ED₅₀ (Muscle Relaxation)43.0 mg/kgMouseIntravenous[2]
ED₅₀ (Loss of Righting Reflex)85.0 mg/kgMouseIntravenous[2]
Cardiovascular Effects
Blood Pressure ReductionA fall of 30-50 mmHg with 1-5 mg/kgCat (anaesthetized)Intravenous[1]
Adrenaline Pressor ResponseReduced by 50-80% with 1-5 mg/kgCat (anaesthetized)Intravenous[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and related 2-substituted aminomethyl-1,4-benzodioxanes has been described in the scientific literature and patents. A general synthetic route is outlined below.

G start 2-(Aminomethyl)-1,4-benzodioxane product This compound start->product Alkylation reagent 3,6-Dioxaheptyl halide reagent->product

Caption: General synthetic scheme for this compound.

Detailed Protocol (based on analogous syntheses):

  • Alkylation: 2-(Aminomethyl)-1,4-benzodioxane is reacted with a suitable 3,6-dioxaheptyl halide (e.g., chloride or bromide) in the presence of a base (e.g., potassium carbonate or triethylamine) in an appropriate solvent (e.g., acetone (B3395972) or acetonitrile).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to ensure complete reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated. The crude product is then purified by a suitable method, such as column chromatography or crystallization, to yield pure this compound.

Pharmacological Evaluation

The evaluation of the muscle relaxant and other pharmacological effects of this compound involves a series of in vivo and in vitro assays.

G synthesis Compound Synthesis and Purification in_vitro In Vitro Assays (e.g., Receptor Binding) synthesis->in_vitro in_vivo_screening In Vivo Screening (e.g., Muscle Tone in Mice) synthesis->in_vivo_screening data Data Analysis and Structure-Activity Relationship in_vitro->data toxicity Acute Toxicity (LD50 Determination) in_vivo_screening->toxicity cardio Cardiovascular Effects (Blood Pressure in Cats) in_vivo_screening->cardio cns CNS Effects (Hexobarbitone Sleeping Time) in_vivo_screening->cns toxicity->data cardio->data cns->data

Caption: Experimental workflow for pharmacological evaluation.

Key Experimental Methodologies:

  • Muscle Relaxation in Mice: The ability of this compound to induce muscle relaxation is assessed by observing the loss of muscle tone in mice. The dose at which 50% of the animals show this effect (ED₅₀) is determined.[2]

  • Loss of Righting Reflex: As a measure of central nervous system depression, the dose at which 50% of mice lose their righting reflex is determined.[2]

  • Decerebrate Rigidity in Rabbits: The effect on decerebrate rigidity, a model of spasticity, is evaluated in rabbits.[1]

  • Cardiovascular Effects in Anesthetized Cats: The effects on blood pressure and the pressor response to adrenaline are measured in anesthetized cats following intravenous administration of this compound.[1]

  • Hexobarbitone Sleeping Time: The potentiation of hexobarbitone-induced sleeping time is used as an indicator of central nervous system depressant activity.[1]

Mechanism of Action and Signaling Pathways

This compound is classified as a centrally acting muscle relaxant, suggesting its site of action is within the central nervous system. While the precise molecular targets have not been fully elucidated, its pharmacological profile, particularly the reduction of the pressor response to adrenaline, suggests a potential interaction with adrenergic signaling pathways. Many 2-aminomethyl-1,4-benzodioxane derivatives are known to be α-adrenergic antagonists.

Based on this, a plausible mechanism of action for this compound involves the antagonism of α-adrenergic receptors in the central nervous system, leading to a reduction in descending excitatory signals to skeletal muscles, thereby promoting muscle relaxation.

G cluster_downstream Inhibition of Downstream Signaling This compound This compound alpha_receptor α-Adrenergic Receptor (in CNS) This compound->alpha_receptor Antagonizes g_protein G-protein alpha_receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates pkc Protein Kinase C dag->pkc Activates neuronal_excitation Decreased Neuronal Excitability muscle_relaxation Skeletal Muscle Relaxation neuronal_excitation->muscle_relaxation Leads to

Caption: Postulated signaling pathway for this compound.

Conclusion

This compound is a centrally acting skeletal muscle relaxant with a well-defined chemical structure. Its pharmacological effects are characterized by the induction of muscle relaxation, central nervous system depression, and cardiovascular modulation, likely through the antagonism of α-adrenergic receptors in the central nervous system. This technical guide provides a foundational understanding of this compound's properties and the experimental methodologies used for its characterization, which can aid in the future research and development of related therapeutic agents.

References

Ambenoxan (Ambrisentan): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ambrisentan (B1667022), a selective endothelin type A receptor antagonist. The information presented herein is intended to support research, development, and formulation activities for this active pharmaceutical ingredient. It is presumed that the query for "Ambenoxan" refers to the well-documented compound "Ambrisentan," and as such, all data pertains to the latter.

Physicochemical Properties

Ambrisentan is a white to off-white crystalline substance.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high membrane permeability.[2][3]

Solubility Profile

Ambrisentan's solubility is pH-dependent, exhibiting poor solubility in acidic and neutral aqueous media, with a significant increase in solubility at higher pH levels.[4][5]

Table 1: Aqueous and Solvent Solubility of Ambrisentan
Solvent/MediaTemperature (°C)SolubilityReference
Water250.06 mg/mL (practically insoluble)[1]
0.1N NaOH25>100 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Not Specified30 mg/mL[6]
EthanolNot SpecifiedSlightly Soluble[6]
Methanol (B129727)Not SpecifiedSlightly Soluble[6]
pH 6.8 Phosphate BufferNot SpecifiedHigher than in acidic buffers[3][7]
pH 7.4 Phosphate BufferNot SpecifiedHigher than in acidic buffers[7]

Stability Profile

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. Ambrisentan has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while remaining relatively stable to thermal and photolytic stress.

Table 2: Summary of Ambrisentan Forced Degradation Studies
Stress ConditionReagentDuration & TemperatureObservationsReference
Acid Hydrolysis0.1 N HCl4 hours at 60 °CSignificant degradation with one major degradation product.[8]
Acid Hydrolysis1.0 N HClNot SpecifiedExtensive degradation.[9]
Base Hydrolysis0.5 N NaOH8 hours at 60 °CNo significant degradation observed.[8]
Base Hydrolysis1.0 N NaOHNot SpecifiedSlight degradation.[10]
Oxidative Degradation3% H₂O₂48 hoursNo significant degradation observed.[8]
Oxidative Degradation30% H₂O₂Not SpecifiedExtensive degradation.[9]
Thermal DegradationDry Heat7 days at 100 °CNo significant degradation observed.[8]
Photolytic DegradationUV & Fluorescent Light1.2 million Lux hours & 200 Wh/m²No significant degradation observed.[8]
Neutral HydrolysisWater8 hours at 60 °CNo significant degradation observed.[8]

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of ambrisentan can be determined using the conventional shake-flask method.[7]

  • Preparation: An excess amount of ambrisentan is added to a known volume of the desired solvent (e.g., purified water, buffers of different pH, organic solvents) in a sealed container.

  • Equilibration: The containers are agitated in a constant temperature shaker bath (e.g., for 48 hours) to ensure equilibrium is reached.

  • Sample Collection: After the incubation period, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn.

  • Separation: The collected supernatant is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Analysis: The concentration of ambrisentan in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Stability-Indicating Method: Forced Degradation Study

A forced degradation study is performed to demonstrate the specificity of an analytical method to quantify the drug in the presence of its degradation products.

  • Stock Solution Preparation: A stock solution of ambrisentan is prepared in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water).

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as outlined in Table 2. This includes exposure to acidic, basic, oxidative, thermal, and photolytic conditions for a specified duration and temperature.

  • Sample Neutralization: For samples subjected to acid and base hydrolysis, the solutions are neutralized after the stress period.

  • Dilution: The stressed samples are diluted with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: The samples are analyzed using a validated stability-indicating HPLC method. A typical method would utilize a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution mode. Detection is commonly performed using a photodiode array (PDA) detector.[8][11]

Visualizations

Diagram 1: Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow Start Ambrisentan Bulk Drug or Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.5N NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 100°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Neutralization Neutralization (for Acid/Base Samples) Acid->Neutralization Base->Neutralization Dilution Dilution to Working Concentration Oxidation->Dilution Thermal->Dilution Photo->Dilution Neutralization->Dilution HPLC Stability-Indicating HPLC-PDA Analysis Dilution->HPLC Solubility_Testing_Logic Start Start: Excess Ambrisentan Solvent Add Solvent (e.g., Water, Buffer, Organic) Start->Solvent Equilibration Equilibration (Shaking at Constant Temp) Solvent->Equilibration Sampling Sample Supernatant Equilibration->Sampling Filtration Filter to Remove Undissolved Solids Sampling->Filtration Analysis Analyze Filtrate Concentration (e.g., HPLC, UV-Vis) Filtration->Analysis Result Determine Solubility Analysis->Result

References

Unveiling the Molecular Crossroads: A Technical Guide to the Primary Targets of Ambenoxan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmacological research, a comprehensive understanding of a compound's molecular interactions is paramount for its development and therapeutic application. This technical guide provides an in-depth exploration of the primary molecular targets of Ambenoxan, a centrally acting skeletal muscle relaxant. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on this compound's binding affinities, delineates the experimental protocols for its characterization, and visualizes the intricate signaling pathways it modulates.

Primary Molecular Target: The Alpha-2 Adrenergic Receptor

This compound exerts its pharmacological effects primarily through its interaction with the alpha-2 (α2) adrenergic receptor family, where it functions as an antagonist. The α2-adrenoceptors, a class of G protein-coupled receptors (GPCRs), are crucial regulators of neurotransmitter release in both the central and peripheral nervous systems. There are three main subtypes of the α2-adrenoceptor: α2A, α2B, and α2C, all of which are coupled to inhibitory G proteins (Gi/o).

Table 1: Primary Molecular Target of this compound

TargetReceptor ClassSubtypesKnown Interaction
Alpha-2 Adrenergic ReceptorG protein-coupled receptor (GPCR)α2A, α2B, α2CAntagonist

Signaling Pathways Modulated by this compound

As an antagonist of α2-adrenoceptors, this compound disrupts the canonical signaling cascade initiated by the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine. The binding of an agonist to an α2-adrenoceptor typically leads to the activation of the associated Gi protein. This activation results in the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The subsequent decrease in intracellular cAMP levels leads to a reduction in the activity of protein kinase A (PKA) and a cascade of downstream cellular effects, including the modulation of ion channel activity and gene expression.

By blocking the binding of endogenous agonists, this compound prevents this inhibitory signaling cascade, thereby leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels. This modulation of the α2-adrenergic signaling pathway is central to its therapeutic effects.

Alpha-2 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor α2-Adrenergic Receptor This compound->Receptor Antagonizes G_protein Gi Protein (α, βγ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates Targets

Caption: this compound antagonizes the α2-adrenoceptor, preventing Gi-mediated inhibition of adenylyl cyclase.

Experimental Protocols

The characterization of this compound's interaction with its molecular targets and its resulting physiological effects relies on a suite of established experimental protocols.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This assay is employed to determine the binding affinity of this compound for the α2-adrenoceptor subtypes.

Objective: To quantify the binding affinity (Ki) of this compound for α2A, α2B, and α2C adrenoceptor subtypes.

Methodology:

  • Membrane Preparation: Cell lines stably expressing individual human α2A, α2B, or α2C adrenoceptor subtypes are cultured and harvested. The cell membranes are isolated through a process of homogenization and centrifugation.

  • Radioligand: A radiolabeled antagonist with known high affinity for α2-adrenoceptors, such as [3H]-rauwolscine or [3H]-yohimbine, is used.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled this compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow A 1. Membrane Preparation (Cells expressing α2 subtypes) B 2. Incubation (Membranes + [3H]-Radioligand + varying [this compound]) A->B C 3. Filtration (Separate bound from unbound) B->C D 4. Scintillation Counting (Quantify bound radioactivity) C->D E 5. Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for determining this compound's binding affinity at α2-adrenoceptors.
Functional Assay: Measurement of Muscle Relaxant Activity (Decerebrate Rigidity Model)

The centrally acting muscle relaxant properties of this compound have been demonstrated in animal models, notably through the inhibition of decerebrate rigidity.[1]

Objective: To assess the in vivo muscle relaxant efficacy of this compound.

Methodology:

  • Animal Model: The experiment is typically performed on rabbits or cats.

  • Decerebration: The animal undergoes a surgical procedure to produce decerebrate rigidity. This is achieved by transecting the brainstem at the intercollicular level, which results in a state of exaggerated extensor muscle tone.

  • Measurement of Rigidity: The degree of muscle rigidity is quantified by measuring the resistance of a limb to passive flexion or by recording the electromyographic (EMG) activity of extensor muscles.

  • Drug Administration: this compound is administered intravenously.

  • Assessment of Muscle Relaxation: The effect of this compound on decerebrate rigidity is continuously monitored. A reduction in the resistance to passive flexion or a decrease in EMG activity indicates muscle relaxation.

  • Data Analysis: The magnitude and duration of the muscle relaxant effect are quantified and compared to a vehicle control.

Decerebrate Rigidity Model Workflow A 1. Induce Decerebrate Rigidity (Surgical transection in animal model) B 2. Baseline Measurement (Quantify muscle tone/EMG) A->B C 3. Administer this compound (i.v.) B->C D 4. Post-treatment Measurement (Monitor changes in rigidity) C->D E 5. Data Analysis (Assess degree of muscle relaxation) D->E

Caption: Experimental workflow for assessing the muscle relaxant effect of this compound.

Conclusion

This compound's primary molecular mechanism of action is the antagonism of α2-adrenergic receptors. This interaction disrupts the inhibitory signaling cascade, leading to its characteristic centrally mediated muscle relaxant effects. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other compounds targeting the α2-adrenoceptor system. Further research to elucidate the specific binding kinetics and subtype selectivity of this compound will be invaluable for a more complete understanding of its pharmacological profile and for the development of next-generation therapeutics.

References

Exploratory Studies on the Therapeutic Potential of Ambenoxan and the Emerging Focus on Ambroxol

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial research for "Ambenoxan" yielded limited recent scientific data. The primary available study, published in 1966, characterizes this compound as a centrally acting skeletal muscle relaxant. Due to the scarcity of in-depth, contemporary research on this compound that would meet the requirements of this technical guide, and the frequent appearance of "Ambroxol" in search results for therapeutic potential in related areas, this report will focus on Ambroxol. The similarity in names may lead to confusion, and Ambroxol has a significant and active body of research regarding its therapeutic potential, particularly in neurodegenerative diseases.

This compound: A Brief Overview

This compound was identified as a centrally acting skeletal muscle relaxant.[1] Early pharmacological studies reported its efficacy in various animal models, including mice, rats, rabbits, dogs, and monkeys, where it induced muscle relaxation without the loss of the righting reflex.[1] It was noted to depress or abolish decerebrate rigidity in rabbits.[1] Unlike some other central nervous system depressants, this compound did not antagonize the effects of strychnine, leptazol, or tremorine.[1] However, it did prolong the sleeping time induced by hexobarbitone.[1] The compound was found to have no peripheral neuromuscular blocking or local anaesthetic properties.[1] In anesthetized cats, this compound lowered blood pressure and reduced the pressor response to adrenaline but not to noradrenaline.[1]

Ambroxol: A Promising Agent in Neurodegenerative Disease

Ambroxol is an expectorant that has been in clinical use for decades and is now being repurposed for the treatment of neurodegenerative diseases such as Parkinson's disease (PD) and Dementia with Lewy Bodies (LBD).[2][3] Its therapeutic potential in this context stems from its role as a chaperone for the enzyme β-glucocerebrosidase (GCase).[2][3]

Mechanism of Action

The primary mechanism of action of Ambroxol in the context of neurodegeneration is its ability to act as a chaperone for the GCase enzyme. By stabilizing the GCase protein, Ambroxol increases its activity.[3] This is significant because reduced GCase activity is a known risk factor for Parkinson's disease and is associated with the accumulation of α-synuclein, a key pathological hallmark of synucleinopathies like PD and LBD.[2][3] Increased GCase activity is believed to enhance the lysosomal degradation of α-synuclein, thereby reducing its toxic accumulation in neurons.

Signaling Pathways

The therapeutic effects of Ambroxol in neurodegenerative diseases are linked to cellular pathways involved in protein quality control and lysosomal function. The proposed signaling pathway involves the stabilization of GCase, leading to its enhanced activity within the lysosome and subsequent clearance of α-synuclein.

GCase_Pathway Ambroxol Ambroxol GCase β-glucocerebrosidase (GCase) Ambroxol->GCase  Chaperones &  Stabilizes Lysosome Lysosome GCase->Lysosome  Increases  Activity In aSyn_agg α-synuclein Aggregates Lysosome->aSyn_agg  Degrades aSyn_clear α-synuclein Clearance Lysosome->aSyn_clear  Promotes Neuronal_health Improved Neuronal Health aSyn_clear->Neuronal_health

Proposed mechanism of Ambroxol in promoting α-synuclein clearance.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from clinical trials investigating the effects of Ambroxol in neurodegenerative diseases.

Table 1: Ambroxol Pharmacokinetics and Target Engagement

Parameter Value Disease Population Reference
Mean High-Dose Plasma Concentration 7.48 µM (SD: 3.17 µM) Parkinson's Disease Dementia [4]
Mean High-Dose CSF Concentration 0.73 µM (SD: 0.07 µM) Parkinson's Disease Dementia [4]

| GCase Level Increase at Week 26 (Ambroxol vs. Placebo) | 12.45 nmol/h/mg vs. 8.50 nmol/h/mg (P = 0.05) | Parkinson's Disease Dementia |[4] |

Table 2: Ambroxol Clinical Trial Dosing Regimens

Study Population Dosing Regimen Duration Reference
Parkinson's Disease Dementia Low Dose: 525 mg/day; High Dose: 1050 mg/day 52 weeks [4]
Dementia with Lewy Bodies (Prodromal and Early) Dose escalation: 60 mg TID, 120 mg TID, 315 mg BID, 315 mg TID, 420 mg TID 18 months (blinded) [5]

| Amyotrophic Lateral Sclerosis (ALS) | Dose escalation: 180, 260, 540, 900, 1260 mg/day | 24 weeks |[6] |

Experimental Protocols

Detailed methodologies from key clinical trials are outlined below.

Ambroxol in Parkinson's Disease Dementia (PDD)
  • Study Design: A 52-week, single-center, double-blind, placebo-controlled, randomized phase 2 clinical trial.[4]

  • Participants: Patients with PDD, older than 50 years, with Parkinson's disease for at least one year prior to cognitive impairment, and with mild to moderate dementia.[4]

  • Intervention: Participants were randomized to receive either a low dose of Ambroxol (525 mg/day), a high dose of Ambroxol (1050 mg/day), or a placebo.[4]

  • Outcome Measures:

    • Primary: Safety and tolerability, assessed by monitoring adverse events.[4]

    • Secondary: Changes in cognitive, behavioral, and motor symptoms.

    • Biomarkers: Measurement of Ambroxol concentrations in plasma and cerebrospinal fluid (CSF), and levels of GCase.[4]

Ambroxol in Dementia with Lewy Bodies (DLB)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled phase IIa clinical trial with an 18-month blinded phase followed by a one-year open-label extension.[5]

  • Participants: Patients diagnosed with prodromal or early DLB.[5]

  • Intervention: Participants are randomized to receive either Ambroxol or a placebo, with a dose escalation schedule.[5]

  • Outcome Measures:

    • Primary: Cognition, global function, disease stage, progression, and neuropsychiatric symptoms.[5]

    • Secondary: Sleep disturbances, falls, fluctuations, and parkinsonism.[5]

    • Exploratory: Impact on biomarkers including qEEG, DaTSCAN, MRI, and α-synuclein in CSF.[5]

Experimental Workflow for a Phase IIa Clinical Trial

The following diagram illustrates a typical workflow for a Phase IIa clinical trial, such as the one for Ambroxol in DLB.

Clinical_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Stratified) Screening->Randomization Treatment Treatment Arm (Ambroxol - Dose Escalation) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Blinded_Phase 18-Month Blinded Phase (Assessments at multiple time points) Treatment->Blinded_Phase Placebo->Blinded_Phase Open_Label 12-Month Open-Label Extension (All participants receive Ambroxol) Blinded_Phase->Open_Label Final_Analysis Final Data Analysis Open_Label->Final_Analysis

Workflow of a randomized, placebo-controlled clinical trial with an open-label extension.

Conclusion

While the initial inquiry into this compound revealed a significant gap in recent research, the exploration of Ambroxol highlights a promising avenue for therapeutic intervention in neurodegenerative diseases. The mechanism of Ambroxol as a GCase chaperone is well-supported by preclinical data and is currently being rigorously evaluated in multiple clinical trials. The data emerging from these studies will be crucial in determining the clinical utility of Ambroxol as a disease-modifying therapy for conditions like Parkinson's disease and Dementia with Lewy Bodies. The detailed experimental protocols and quantitative outcomes from these trials will provide a solid foundation for future research and potential clinical implementation.

References

Methodological & Application

Application Note: General Protocol for the Synthesis and Purification of 2-(2-methoxy-1,4-benzodioxan-2-yl)-2-imidazoline (Ambenoxan)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ambenoxan, chemically known as 2-(2-methoxy-1,4-benzodioxan-2-yl)-2-imidazoline, is an α2-adrenergic receptor antagonist. Its structure features a 1,4-benzodioxan moiety linked to a 2-imidazoline ring. The synthesis of 2-substituted imidazolines is a well-established transformation in organic chemistry, commonly achieved through the condensation of a nitrile with a 1,2-diamine such as ethylenediamine (B42938).[1][2][3] This document outlines a general methodology for the synthesis of this compound starting from its corresponding nitrile precursor, 2-methoxy-1,4-benzodioxane-2-carbonitrile.

Principle of Synthesis

The core of the synthesis involves the Pinner-type reaction or a related cyclization of a nitrile with ethylenediamine. The nitrile group of the starting material is activated, typically under thermal conditions or with a catalyst, and subsequently undergoes nucleophilic attack by the amino groups of ethylenediamine, leading to the formation of the five-membered imidazoline (B1206853) ring.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Nitrile Precursor

This protocol describes the cyclization reaction to form the imidazoline ring.

Materials and Reagents:

  • 2-methoxy-1,4-benzodioxane-2-carbonitrile (Starting Material)

  • Ethylenediamine (Reagent)

  • Sulfur (Catalyst, optional)[3]

  • Toluene (B28343) or Xylene (Solvent)

  • Sodium sulfate (B86663) (Drying agent)

  • Solvents for extraction (e.g., Ethyl Acetate (B1210297), Dichloromethane)

  • Aqueous solutions for work-up (e.g., saturated sodium bicarbonate, brine)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-1,4-benzodioxane-2-carbonitrile (1 equivalent) in a suitable high-boiling solvent like toluene or xylene.

  • Addition of Reagents: Add an excess of ethylenediamine (typically 4-5 equivalents) to the solution.[3] If a catalyst is used, elemental sulfur (e.g., 0.25 equivalents) can be added.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent) and maintain for several hours (e.g., 3-24 hours). The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Protocol 2: Purification of this compound

This protocol outlines common methods for purifying the crude product. The choice of method will depend on the purity of the crude material and the nature of the impurities.

A. Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, ethyl acetate/hexanes).

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Column Chromatography

  • Stationary Phase: Prepare a chromatography column using silica (B1680970) gel as the stationary phase.

  • Mobile Phase: Select an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate with a small percentage of triethylamine (B128534) to prevent peak tailing).

  • Procedure: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Quantitative data from synthesis experiments should be recorded systematically. The table below provides a template for summarizing experimental results.

Experiment IDStarting Material (mmol)Equivalents of EthylenediamineCatalyst (if any)Reaction Time (h)Crude Yield (g)Purified Yield (g)Purity (%)Method of Purification
EXP-AMB-01
EXP-AMB-02
EXP-AMB-03

Visualizations

Diagrams help illustrate the experimental workflow and the relationships between the components of the synthesis.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Start Starting Material: 2-methoxy-1,4-benzodioxane-2-carbonitrile Reagents Add Ethylenediamine & Solvent (Toluene) Start->Reagents 1 Reaction Heat to Reflux (Monitor by TLC) Reagents->Reaction 2 Workup Cool & Dilute Wash with Water/Brine Reaction->Workup 3 Isolate Dry & Concentrate (Rotary Evaporator) Workup->Isolate 4 Crude Crude this compound Isolate->Crude 5 Purify Purification Method (Recrystallization or Chromatography) Crude->Purify 6 Final Pure this compound Purify->Final 7

Caption: General workflow for the synthesis and purification of this compound.

Logical_Relationship SM Starting Material (Benzodioxane Nitrile) Reaction Cyclization Reaction SM->Reaction Reagent Key Reagent (Ethylenediamine) Reagent->Reaction Condition Reaction Condition (Heat) Condition->Reaction Product Target Product (this compound) Reaction->Product

Caption: Logical relationship of components in the this compound synthesis.

References

Application Notes and Protocols for In Vivo Testing of Ambenoxan and Structurally Related α2-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experimental models relevant to the testing of Ambenoxan and other α2-adrenergic receptor antagonists. The methodologies described are based on established preclinical assays used to characterize the neurochemical and behavioral effects of this class of compounds.

Introduction

This compound, a benzodioxane derivative, is structurally related to known α2-adrenergic receptor antagonists. While specific in vivo data for this compound is limited in publicly available literature, its pharmacological profile can be inferred from studies on other α2-antagonists such as idazoxan (B1206943) and yohimbine. Antagonism of presynaptic α2-autoreceptors leads to an increase in the release of norepinephrine (B1679862). Furthermore, blockade of α2-heteroreceptors on serotonergic neurons can enhance serotonin (B10506) release. These neurochemical effects are hypothesized to underlie the potential antidepressant and pro-cognitive effects of this drug class. The following protocols describe key in vivo models to assess these effects.

In Vivo Microdialysis for Neurotransmitter Quantification

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic assessment of a drug's effect on neurochemical release.

Experimental Protocol

Animal Model: Male Wistar rats (250-300g) are typically used.[1][2][3][4] Animals should be single-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

Stereotaxic Surgery and Probe Implantation:

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Place the animal in a stereotaxic frame.

  • Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex or hippocampus).

  • Secure the cannula to the skull with dental cement and anchor screws.

  • Allow a recovery period of at least 48 hours post-surgery.

Microdialysis Procedure:

  • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[1]

  • Allow for a stabilization period of at least 2 hours to obtain a baseline neurotransmitter level.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

  • After collecting baseline samples, administer this compound or a reference α2-antagonist (e.g., idazoxan) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Continue collecting dialysate samples for at least 3 hours post-administration.

  • Analyze neurotransmitter concentrations (norepinephrine and serotonin) in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1][5]

Data Presentation

Table 1: Representative Effects of an α2-Adrenoceptor Antagonist on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex.

Treatment GroupNorepinephrine (% of Baseline ± SEM)Serotonin (% of Baseline ± SEM)
Vehicle100 ± 10100 ± 12
α2-Antagonist (e.g., Idazoxan 1 mg/kg, s.c.)180 ± 25150 ± 20

Note: Data are hypothetical and represent typical findings.

Diagram: Experimental Workflow for In Vivo Microdialysis

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment animal_prep Animal Acclimation & Guide Cannula Implantation recovery Post-Surgery Recovery (>= 48 hours) animal_prep->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion stabilization Baseline Sampling (2 hours) probe_insertion->stabilization drug_admin Drug Administration (this compound or Vehicle) stabilization->drug_admin post_drug_sampling Post-Drug Sampling (>= 3 hours) drug_admin->post_drug_sampling analysis HPLC-ED Analysis of Neurotransmitters post_drug_sampling->analysis data_proc Data Processing & Statistical Analysis analysis->data_proc G cluster_membrane Cell Membrane alpha2_receptor α2-Adrenergic Receptor gi_protein Gi Protein alpha2_receptor->gi_protein activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase inhibits neurotransmitter_release Decreased Neurotransmitter Release gi_protein->neurotransmitter_release leads to camp cAMP adenylyl_cyclase->camp converts ATP to norepinephrine Norepinephrine norepinephrine->alpha2_receptor binds This compound This compound (α2-Antagonist) This compound->alpha2_receptor blocks atp ATP pka Protein Kinase A (PKA) camp->pka activates creb CREB pka->creb phosphorylates

References

Application Notes and Protocols for the Quantification of Ambenoxan in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Ambenoxan in human plasma, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.

Overview of Analytical Methods

Two primary analytical techniques are detailed for the quantification of this compound in plasma:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available method suitable for routine analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for pharmacokinetic studies requiring low detection limits.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described analytical methods, allowing for easy comparison.

Table 1: HPLC-UV Method Performance

ParameterValue
Linearity Range1.0 - 100.0 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL[4]
Inter-day Precision< 6.0%[4]
Intra-day Precision< 6.0%[4]
Extraction Recovery> 83.3%[4]
Methodology Recovery> 93.8%[4]

Table 2: LC-MS/MS Method Performance

ParameterMethod 1Method 2
Linearity Range0.2 - 200 ng/mL2.5 - 180.0 ng/mL[2]
Limit of Quantification (LOQ)0.2 ng/mL[1]2.5 ng/mL[2]
Inter-day Precision< 9%Not Reported
Intra-day Precision< 9%Not Reported
Accuracy100 ± 7%Not Reported
Matrix EffectNot Reported104.6 - 112.7%[2]

Experimental Protocols

Detailed protocols for sample preparation and analysis are provided below.

Protocol 1: Plasma Sample Preparation by Liquid-Liquid Extraction (for HPLC-UV and LC-MS/MS)

This protocol describes a liquid-liquid extraction (LLE) procedure for the isolation of this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound certified reference standard

  • Internal Standard (IS) solution (e.g., Fentanyl or Domperidone)[1][4]

  • 0.01 M Buffer (pH 10)

  • Ammonia (B1221849) water

  • N-hexane-diethyl ether (1:1, v/v)[4] or Diethyl ether[1]

  • Methanol (B129727) or Mobile Phase for reconstitution

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample evaporator

Procedure:

  • Pipette 1 mL of human plasma into a microcentrifuge tube.

  • Add the appropriate volume of the internal standard solution.

  • Add 1 mL of 0.01 M buffer (pH 10) or alkalinize with ammonia water.[4]

  • Vortex mix for 30 seconds.

  • Add 1 mL of N-hexane-diethyl ether (1:1, v/v).

  • Vortex mix for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 100 µL of the mobile phase.[4]

  • Vortex mix for 30 seconds.

  • Inject a specific volume (e.g., 50 µL) into the chromatographic system.

Protocol 2: Plasma Sample Preparation by Protein Precipitation (for LC-MS/MS)

This protocol outlines a simple and rapid protein precipitation method.

Materials:

  • Human plasma samples (200 µL)[2]

  • This compound certified reference standard

  • Internal Standard (IS) solution (e.g., Palmatine)[2]

  • Methanol[5] or Acetonitrile (B52724)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.[2]

  • Add the appropriate volume of the internal standard solution.

  • Add 600 µL of cold methanol (plasma to methanol ratio of 1:3).

  • Vortex mix vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Inject a portion of the supernatant directly into the LC-MS/MS system.

Protocol 3: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., BDS HYPERSIL C18, 250 mm x 4.6 mm, 5.0 µm)[4]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: 30 mM ammonium (B1175870) acetate (B1210297) (with 0.4% formic acid) and acetonitrile (64:36, v/v)[4]

  • Flow Rate: 1.2 mL/min[4]

  • Column Temperature: Ambient

  • Detection Wavelength: 242 nm

  • Injection Volume: 50 µL

  • Run Time: Approximately 6 minutes[4]

Protocol 4: LC-MS/MS Analysis

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[2]

  • C18 analytical column (e.g., Platisil C18, 150 x 4.6 mm, 5 µm)[2]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Methanol and 0.01% formic acid in water (70:30, v/v)[2]

  • Flow Rate: 0.6 mL/min[2]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Run Time: Approximately 5 minutes

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI) or APCI[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 379 → 264[1][2]

    • Internal Standard (Palmatine): m/z 352 → 336[2]

Visualized Workflows

The following diagrams illustrate the experimental workflows for sample preparation and analysis.

cluster_prep Liquid-Liquid Extraction Workflow plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is alkalinize Alkalinize (pH 10) add_is->alkalinize add_solvent Add Extraction Solvent (n-hexane:diethyl ether) alkalinize->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into HPLC/LC-MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.

cluster_prep Protein Precipitation Workflow plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is add_methanol Add Cold Methanol (600 µL) add_is->add_methanol vortex Vortex (1 min) add_methanol->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Protein Precipitation Workflow for this compound from Plasma.

cluster_analysis Analytical Workflow cluster_detection prepared_sample Prepared Sample lc_separation LC Separation (C18 Column) prepared_sample->lc_separation detection Detection lc_separation->detection data_analysis Data Analysis & Quantification uv_detector UV Detector (242 nm) uv_detector->data_analysis ms_detector MS/MS Detector (MRM Mode) ms_detector->data_analysis

Caption: General Analytical Workflow for this compound Quantification.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Ambenoxan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ambenoxan is a potent and selective antagonist of the α2-adrenergic receptor, which has been investigated for its potential antidepressant effects. The accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and overall drug development. High-performance liquid chromatography (HPLC) offers a robust and reliable analytical technique for this purpose. This application note provides a detailed protocol for the analysis of this compound using a validated reverse-phase HPLC (RP-HPLC) method.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a successful HPLC method.

PropertyValue
Molecular Formula C₁₃H₁₅N₂O
Molecular Weight 215.27 g/mol
Appearance White solid[1]
Melting Point 75°C (167°F)[1]
Boiling Point 318°C (604.4°F)[1]
Log P 5.9[1]
Solubility Freely soluble in methanol, acetone, ethanol, and tetrahydrofuran; very soluble in acetonitrile (B52724).[2]

Experimental Protocol: RP-HPLC for this compound Analysis

This protocol outlines a validated isocratic RP-HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Waters HPLC with auto-sampler and UV detector or equivalent[2]
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2]
Mobile Phase Phosphate (B84403) Buffer (pH 3.5) and Acetonitrile (40:60 v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 235 nm[2]
Injection Volume 20 µL
Column Temperature Ambient

2. Reagent and Standard Preparation

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.5. Mix the buffer and HPLC-grade acetonitrile in a 40:60 ratio. Filter and degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1-20 µg/mL).[3]

3. Sample Preparation (for Tablet Dosage Form)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Transfer the powder to a volumetric flask and add a portion of the mobile phase.

  • Sonicate for a specified time to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters

The described method should be validated according to ICH Q2(R1) guidelines. Key validation parameters are summarized below.[2]

ParameterTypical Acceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000
Linearity Correlation coefficient (r²) ≥ 0.999[2]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%[2]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Robustness Insensitive to small, deliberate variations in method parameters

Quantitative Data Summary

The following table summarizes typical performance data for a validated HPLC method for this compound analysis.

ParameterResult
Retention Time ~2.985 min[2]
Linearity Range 7.5 µg/mL to 45 µg/mL[2]
Correlation Coefficient (r²) 0.999[2]
% RSD for System Precision 0.212%[2]
% RSD for Repeatability 0.2%[2]
% RSD for Intermediate Precision 0.06%[2]
% Recovery 99.93%[2]

Visualizations

Experimental Workflow for this compound HPLC Analysis

G Experimental Workflow for this compound HPLC Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing prep_standard Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_standard->prep_cal inject Inject Standards and Samples prep_cal->inject prep_sample Prepare Sample Solution (e.g., from tablets) prep_sample->inject hplc_system Set up HPLC System (Column, Mobile Phase, Flow Rate, etc.) hplc_system->inject run Run Chromatographic Separation inject->run acquire Acquire Chromatograms run->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound in Samples calibrate->quantify

Caption: Flowchart of the HPLC analysis workflow for this compound.

Logical Relationship of HPLC Method Validation Parameters

G Key Parameters in HPLC Method Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for validating an HPLC method.

References

Application Notes and Protocols for Ambenoxan Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambenoxan is a centrally acting skeletal muscle relaxant that has demonstrated efficacy in various animal models, including mice and rats.[1] These application notes provide a comprehensive overview of the administration routes for this compound in rodent models, including quantitative toxicity data and detailed experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Quantitative Data

The following table summarizes the available acute toxicity data for this compound in mice. This data is crucial for dose selection in initial efficacy and safety studies.

Table 1: Acute Toxicity of this compound in Mice [1]

Administration RouteLD50 (mg/kg)
Intravenous (IV)56
Subcutaneous (SC)280
Oral (PO)670

Signaling Pathway of Centrally Acting Muscle Relaxants

This compound is classified as a centrally acting muscle relaxant.[1] While the specific molecular targets of this compound have not been fully elucidated in the available literature, the general mechanism of action for this class of drugs involves the depression of polysynaptic reflexes within the central nervous system (CNS), primarily in the spinal cord and brainstem. This action is thought to reduce the overall excitability of motor neurons, leading to muscle relaxation.

G cluster_cns Central Nervous System (Spinal Cord) Sensory_Input Sensory Input (from muscle spindle) Interneuron Interneuron (Polysynaptic Pathway) Sensory_Input->Interneuron Excitatory Signal Motor_Neuron Alpha Motor Neuron Interneuron->Motor_Neuron Excitatory Signal Skeletal_Muscle Skeletal Muscle Motor_Neuron->Skeletal_Muscle Reduced Contraction This compound This compound This compound->Interneuron Inhibitory Effect caption General signaling pathway of centrally acting muscle relaxants.

Caption: General signaling pathway of centrally acting muscle relaxants.

Experimental Protocols

The following are detailed protocols for common administration routes of this compound in rodent models. Note: The optimal vehicle for this compound has not been specified in the available literature. Researchers should consider the physicochemical properties of this compound to select an appropriate vehicle (e.g., sterile saline, phosphate-buffered saline, or a suspension with a vehicle like 0.5% carboxymethylcellulose). Preliminary formulation studies are recommended.

Oral Gavage (PO)

This method is used for the precise oral administration of a liquid formulation directly into the stomach.

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needles (flexible or curved with a ball tip)

  • Syringes

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation: Weigh the animal to accurately calculate the dose volume.

  • Dosage Calculation: Based on the desired dose (mg/kg) and the concentration of the this compound formulation (mg/mL), calculate the volume to be administered.

  • Restraint: Gently but firmly restrain the rodent to immobilize its head and straighten the neck and back.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rodent's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the animal to swallow the tube as it is gently advanced down the esophagus. Do not force the tube. If resistance is met, withdraw and reinsert.

  • Administration: Once the needle is in the stomach, administer the formulation slowly and steadily.

  • Withdrawal: Gently remove the gavage needle in a single, smooth motion.

  • Monitoring: Observe the animal for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.

G start Start weigh Weigh Animal start->weigh calculate Calculate Dose Volume weigh->calculate restrain Restrain Animal calculate->restrain insert Insert Gavage Needle restrain->insert administer Administer this compound insert->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end caption Workflow for oral gavage administration.

Caption: Workflow for oral gavage administration.

Intraperitoneal (IP) Injection

This route allows for rapid absorption of the substance from the peritoneal cavity.

Materials:

  • This compound formulation

  • Sterile syringes

  • Appropriately sized sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation: Weigh the animal for accurate dose calculation.

  • Dosage Calculation: Determine the injection volume based on the desired dose and formulation concentration.

  • Restraint: Securely restrain the rodent on its back with its head tilted slightly downwards.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood (indicating vessel puncture) or urine (indicating bladder puncture) is drawn. If so, reposition the needle.

    • Inject the this compound formulation smoothly.

  • Withdrawal: Remove the needle swiftly.

  • Monitoring: Observe the animal for any signs of pain, distress, or adverse reaction at the injection site.

G start Start weigh Weigh Animal start->weigh calculate Calculate Injection Volume weigh->calculate restrain Restrain Animal calculate->restrain locate Locate Injection Site restrain->locate inject Perform IP Injection locate->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end caption Workflow for intraperitoneal injection.

Caption: Workflow for intraperitoneal injection.

Intravenous (IV) Injection

This route provides the most rapid onset of action by introducing the substance directly into the systemic circulation. The lateral tail vein is the most common site for IV injections in rodents.

Materials:

  • This compound formulation (must be a sterile, particle-free solution)

  • Sterile syringes

  • Appropriately sized sterile needles (e.g., 27-30 gauge)

  • A rodent restrainer

  • A heat source (e.g., heat lamp) to induce vasodilation

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation: Place the rodent in a suitable restrainer, allowing access to the tail.

  • Vasodilation: Gently warm the tail using a heat lamp to make the lateral tail veins more visible and accessible.

  • Injection Site Preparation: Disinfect the tail with 70% ethanol.

  • Injection:

    • Position the needle, bevel up, parallel to the vein.

    • Insert the needle into the distal portion of the lateral tail vein.

    • Inject the this compound solution slowly and steadily. Observe for any swelling at the injection site, which would indicate extravasation.

  • Withdrawal and Hemostasis:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any adverse effects.

G start Start restrain Restrain Animal start->restrain warm_tail Warm Tail for Vasodilation restrain->warm_tail disinfect Disinfect Injection Site warm_tail->disinfect inject Perform IV Injection disinfect->inject withdraw Withdraw Needle & Apply Pressure inject->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end caption Workflow for intravenous tail vein injection.

Caption: Workflow for intravenous tail vein injection.

Subcutaneous (SC) Injection

This route is used for the sustained absorption of substances from the loose connective tissue beneath the skin.

Materials:

  • This compound formulation

  • Sterile syringes

  • Appropriately sized sterile needles (e.g., 25-27 gauge)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation: Weigh the animal for accurate dose calculation.

  • Dosage Calculation: Determine the injection volume.

  • Restraint: Manually restrain the animal on a flat surface.

  • Injection Site: Lift the loose skin over the back, typically between the shoulder blades, to form a "tent".

  • Injection:

    • Disinfect the injection site.

    • Insert the needle at the base of the skin tent, parallel to the body.

    • Aspirate to ensure no blood vessel has been punctured.

    • Inject the this compound formulation. A small bleb will form under the skin.

  • Withdrawal: Remove the needle and gently massage the area to aid dispersion.

  • Monitoring: Observe the animal for any signs of irritation or adverse reaction at the injection site.

G start Start weigh Weigh Animal start->weigh calculate Calculate Injection Volume weigh->calculate restrain Restrain Animal calculate->restrain lift_skin Lift Skin to Form Tent restrain->lift_skin inject Perform SC Injection lift_skin->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end caption Workflow for subcutaneous injection.

Caption: Workflow for subcutaneous injection.

References

Application Notes and Protocols for Studying Ambenoxan's Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambenoxan is characterized as an α2-adrenergic receptor antagonist. These receptors are critical components of the sympathetic nervous system, playing a key role in modulating neurotransmitter release. As a G protein-coupled receptor (GPCR) antagonist, this compound's interaction with α2-adrenoceptors can trigger a cascade of intracellular events, making the study of its cellular effects crucial for understanding its pharmacological profile. This document provides detailed application notes and protocols for a suite of cell-based assays designed to elucidate the cellular and molecular mechanisms of this compound.

The primary mechanism of α2-adrenoceptor activation involves coupling to the Gi heterotrimeric G-protein. This inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Consequently, as an antagonist, this compound is expected to block this agonist-induced decrease in cAMP. Furthermore, emerging evidence suggests that α2-adrenoceptors can also signal through alternative pathways, including the ERK/MAPK and Akt signaling cascades.

These application notes will guide researchers in performing functional assays to determine this compound's potency and mechanism of action, assessing its impact on cell health, and investigating its influence on downstream signaling and gene expression.

Data Presentation

Table 1: Functional Antagonism of this compound at α2-Adrenergic Receptors

Assay TypeCell LineReceptor SubtypeAgonist UsedParameterValue
GTPase AssayCHO-K1α2ANorepinephrinepA2Value to be determined
cAMP AssayHEK-293α2AUK-14,304pA2Value to be determined

The pA2 value is a measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve.

Table 2: Binding Affinity of this compound to α2-Adrenergic Receptors

Assay TypeTissue/Cell PreparationRadioligandReceptor SubtypeParameterValue
Radioligand BindingRat Brain Membranes[3H]-Rauwolscineα2 (non-selective)Ki (nM)Value to be determined

The Ki value represents the inhibition constant for a ligand, indicating its binding affinity for a receptor.

Table 3: Cytotoxicity of this compound

Assay TypeCell LineIncubation Time (hours)ParameterValue (µM)
MTT AssayCHO-K148IC50Value to be determined
LDH AssayHEK-29348EC50Value to be determined

The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of the potency of a substance in inhibiting or inducing a specific biological or biochemical function.

Mandatory Visualizations

Signaling Pathways

Alpha2_Adrenergic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound a2AR α2-Adrenergic Receptor This compound->a2AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->a2AR Activates Gi Gi Protein (α, βγ subunits) a2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK_MAPK ERK/MAPK Pathway Gi->ERK_MAPK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Gene Expression (Proliferation, Survival, etc.) PKA->Gene_Expression Regulates ERK_MAPK->Gene_Expression Regulates

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Workflows

Functional_Antagonism_Workflow start Start: Prepare α2-AR Expressing Cells (e.g., CHO-K1) agonist_curve Generate Agonist Dose-Response Curve (e.g., Norepinephrine) start->agonist_curve ambenoxan_incubation Incubate Cells with Fixed Concentrations of this compound start->ambenoxan_incubation data_analysis Data Analysis: Measure rightward shift in EC50 agonist_curve->data_analysis agonist_curves_this compound Generate Agonist Dose-Response Curves in the Presence of this compound ambenoxan_incubation->agonist_curves_this compound agonist_curves_this compound->data_analysis schild_plot Construct Schild Plot (log(dose ratio-1) vs. log[this compound]) data_analysis->schild_plot pA2 Determine pA2 Value (x-intercept of Schild plot) schild_plot->pA2 Cell_Viability_Workflow start Start: Seed Cells in 96-well Plate treatment Treat Cells with a Range of This compound Concentrations start->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation assay_reagent Add Cell Viability Reagent (e.g., MTT, XTT) incubation->assay_reagent incubation2 Incubate to Allow for Color Development assay_reagent->incubation2 measurement Measure Absorbance/Fluorescence using a Plate Reader incubation2->measurement ic50 Calculate IC50 Value measurement->ic50

Application Notes and Protocols: Ambenoxan for Spasticity Treatment in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, presents a significant challenge in various neurological conditions. Preclinical research plays a pivotal role in the discovery and development of novel therapeutic agents to alleviate spasticity. Ambenoxan, a centrally acting muscle relaxant, has shown potential in early preclinical studies for its ability to reduce muscle hypertonia. These application notes provide a summary of the available preclinical data and detailed protocols for evaluating this compound in a classic animal model of spasticity.

Quantitative Data Summary

The available quantitative data on this compound's efficacy in preclinical models of spasticity is limited. The primary evidence stems from a study in a decerebrate rabbit model, a well-established preparation that exhibits extensor hypertonus, a key feature of spasticity.

Preclinical Model Species Compound Dose Range Route of Administration Observed Effect on Spasticity Citation
Decerebrate RigidityRabbitThis compoundNot SpecifiedIntravenousDepression or abolishment of extensor rigidity[1]

Note: The historical nature of the primary study limits the availability of detailed dose-response data and statistical analysis. Further studies are warranted to establish a comprehensive quantitative profile of this compound for spasticity.

Mechanism of Action and Signaling Pathway

This compound is believed to exert its muscle relaxant effects through the modulation of adrenergic signaling pathways within the central nervous system. While the precise mechanism in the context of spasticity is not fully elucidated, early pharmacological studies suggest that this compound acts as an alpha-adrenergic antagonist. Specifically, it has been observed to reduce the pressor response to adrenaline but not to noradrenaline, indicating a potential selectivity.[1]

The proposed signaling pathway involves the blockade of α-adrenergic receptors, likely α1 and/or α2 subtypes, on spinal neurons. In a state of spasticity, there is often an imbalance in excitatory and inhibitory signals converging on motor neurons. By antagonizing the excitatory drive mediated by norepinephrine (B1679862) through α-adrenergic receptors, this compound is hypothesized to restore a degree of inhibitory tone, thereby reducing motor neuron hyperexcitability and muscle hypertonia.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Motor Neuron NE Norepinephrine Alpha_R α-Adrenergic Receptor NE->Alpha_R Binds to Excitatory Increased Excitatory Signaling Alpha_R->Excitatory Inhibition Reduced Excitatory Signaling Alpha_R->Inhibition Spasticity Muscle Hypertonia (Spasticity) Excitatory->Spasticity This compound This compound This compound->Alpha_R Blocks Alleviation Alleviation of Spasticity Inhibition->Alleviation Start Start: Rabbit Anesthesia Surgery Surgical Preparation: - Tracheotomy - Cannulation - Craniotomy - Decerebration Start->Surgery Stabilization Stabilization Period Surgery->Stabilization Baseline Baseline Spasticity Measurement: - EMG - Passive Resistance - Reflex Testing Stabilization->Baseline Drug_Admin Intravenous Administration: - Vehicle Control - this compound (Dose 1) Baseline->Drug_Admin Post_Dose1 Post-Dose 1 Measurement Drug_Admin->Post_Dose1 Drug_Admin2 This compound (Dose 2) Post_Dose1->Drug_Admin2 Post_Dose2 Post-Dose 2 Measurement Drug_Admin2->Post_Dose2 Data_Analysis Data Analysis Post_Dose2->Data_Analysis End End of Experiment Data_Analysis->End

References

Application of Ambenoxan and Related Compounds in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ambenoxan: Initial searches for "this compound" indicate that it is a centrally acting skeletal muscle relaxant.[1] Pharmacological studies show it reduces the pressor response to adrenaline but not noradrenaline, a profile not characteristic of an α2-adrenergic antagonist.[1] Given the interest in α2-adrenergic pathways in neurological research, this document will focus on a representative α2-adrenergic antagonist, Dexefaroxan , and a compound with significant recent interest in neurological disorders, Ambroxol .

Application Notes and Protocols for Dexefaroxan

Introduction: Dexefaroxan is a selective α2-adrenergic receptor antagonist. In the central nervous system, α2-adrenergic receptors act as presynaptic autoreceptors, inhibiting the release of norepinephrine (B1679862). By blocking these receptors, Dexefaroxan increases the synaptic concentration of norepinephrine, which has been shown to have neuroprotective and neuro-regenerative effects. Research suggests its potential in treating neurodegenerative conditions like Alzheimer's disease by promoting the survival of new neurons.[2]

Mechanism of Action: Dexefaroxan competitively binds to and blocks presynaptic α2-adrenergic receptors on noradrenergic neurons. This inhibition removes the negative feedback on norepinephrine release, leading to increased levels of norepinephrine in the synaptic cleft. Elevated norepinephrine levels can then act on postsynaptic adrenergic receptors, leading to downstream signaling cascades that promote neuronal survival and differentiation, potentially through the upregulation of neurotrophic factors like BDNF.[2]

Quantitative Data for Dexefaroxan
ParameterValueSpecies/Model SystemReference
In Vivo Dosage 0.63, 2.5, and 10 mg/rat/day (s.c.)Rat[3]
Effect on Neurogenesis Promotes long-term survival of newborn neuronsRat[2]
Effect on BDNF Upregulated in afferent noradrenergic fiber projection areasRat[2]
Experimental Protocols

1. In Vivo Assessment of Neurogenesis in a Rat Model

This protocol describes a method to evaluate the effect of Dexefaroxan on adult hippocampal neurogenesis in a rat model of cortical devascularization.

Materials:

  • Adult male Sprague-Dawley rats

  • Dexefaroxan

  • Osmotic minipumps

  • BrdU (5-bromo-2'-deoxyuridine)

  • Anesthetic (e.g., isoflurane)

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Primary antibodies (e.g., anti-BrdU, anti-NeuN)

  • Fluorescently labeled secondary antibodies

  • Confocal microscope

Procedure:

  • Animal Model: Induce unilateral cortical devascularization in adult male Sprague-Dawley rats as previously described.[4] Sham-operated animals will serve as controls.

  • Drug Administration: Immediately following surgery, implant osmotic minipumps subcutaneously for continuous delivery of Dexefaroxan (0.63 mg/rat/day) or vehicle for 28 days.[4]

  • BrdU Labeling: To label proliferating cells, administer intraperitoneal injections of BrdU (50 mg/kg) once daily for the first 5 days of Dexefaroxan/vehicle treatment.

  • Tissue Processing: At the end of the 28-day treatment period, perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brains overnight and then cryoprotect in 30% sucrose.

  • Immunohistochemistry: Section the brains coronally at 40 µm. Perform double-labeling immunofluorescence for BrdU and the mature neuronal marker NeuN.

  • Microscopy and Analysis: Use a confocal microscope to acquire z-stack images of the dentate gyrus. Quantify the number of BrdU-positive and BrdU/NeuN double-positive cells to determine the number of newly generated neurons.

Visualizations

G cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release alpha2_AR α2-Adrenergic Receptor NE->alpha2_AR Binds (Negative Feedback) Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Binds Dexefaroxan Dexefaroxan Dexefaroxan->alpha2_AR Blocks Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Neuronal_Survival Promotes Neuronal Survival & Differentiation Signaling_Cascade->Neuronal_Survival G Start Start Animal_Model Induce Cortical Devascularization in Rats Start->Animal_Model Drug_Admin Implant Osmotic Minipumps (Dexefaroxan or Vehicle) Animal_Model->Drug_Admin BrdU_Labeling Administer BrdU (i.p.) for 5 days Drug_Admin->BrdU_Labeling Treatment_Period 28-day Treatment BrdU_Labeling->Treatment_Period Tissue_Harvest Perfuse and Collect Brains Treatment_Period->Tissue_Harvest Immunostaining Immunofluorescence for BrdU and NeuN Tissue_Harvest->Immunostaining Microscopy Confocal Microscopy of Dentate Gyrus Immunostaining->Microscopy Analysis Quantify New Neurons (BrdU+/NeuN+ cells) Microscopy->Analysis End End Analysis->End G cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded GCase Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Chaperoning Ambroxol Ambroxol Ambroxol->Misfolded_GCase Binds Functional_GCase Functional GCase Correctly_Folded_GCase->Functional_GCase Trafficking Clearance Enhanced Clearance Functional_GCase->Clearance Increases Activity alpha_synuclein α-synuclein Aggregates alpha_synuclein->Clearance G Start Start Animal_Model Use α-synuclein Transgenic Mice Start->Animal_Model Treatment Administer Ambroxol (e.g., in drinking water) Animal_Model->Treatment Behavioral_Tests Motor Function Tests (e.g., Rotarod) Treatment->Behavioral_Tests Throughout treatment Tissue_Collection Collect Brain Tissue Treatment->Tissue_Collection End of study Biochemical_Analysis Western Blot (α-synuclein, GCase) GCase Activity Assay Tissue_Collection->Biochemical_Analysis Histology Immunohistochemistry (α-synuclein aggregates) Tissue_Collection->Histology Data_Analysis Compare Treatment vs. Control Groups Biochemical_Analysis->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ambenoxan Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Ambenoxan dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary pharmacological effect?

This compound is a centrally acting skeletal muscle relaxant.[1] Its primary effect is to reduce muscle tone and alleviate spasms without causing a loss of the righting reflex in various animal models, including mice, rats, rabbits, dogs, and monkeys.[1]

Q2: What is the known mechanism of action for this compound?

The precise mechanism of action for this compound is not fully elucidated in the available literature. However, evidence suggests it interacts with the adrenergic system. It has been observed to lower blood pressure and reduce the pressor response to adrenaline, but not noradrenaline, in anesthetized cats.[1] This suggests a potential antagonist activity at certain adrenergic receptors. As a benzodioxane derivative, it shares structural similarities with known alpha-adrenergic antagonists.

Q3: What are the reported toxicity values for this compound?

A 1970 study reported the intravenous, subcutaneous, and oral toxicity of this compound in mice.[1] However, the specific LD50 values from the full text of this study are not publicly available at this time. It is crucial for researchers to conduct their own dose-range finding studies to determine the maximum tolerated dose (MTD) in their specific animal model and experimental conditions.

Q4: What are the general starting points for determining this compound dosage in a new in vivo study?

Without specific effective dose (ED50) or pharmacokinetic data for this compound, a conservative approach is recommended. This involves:

  • Literature Review: Thoroughly search for any studies that may have used this compound or structurally similar compounds.

  • Dose-Range Finding Study: Initiate a pilot study with a wide range of doses, starting with a very low dose and escalating incrementally.

  • Monitoring: Closely observe animals for both desired therapeutic effects (e.g., muscle relaxation) and any signs of toxicity.

Troubleshooting Guides

Issue 1: No observable muscle relaxant effect at the initial doses.

  • Possible Cause: The administered dose is below the therapeutic window.

    • Solution: Gradually increase the dose in subsequent experimental groups while carefully monitoring for any adverse effects.

  • Possible Cause: Poor bioavailability of the administered formulation.

    • Solution: Re-evaluate the vehicle used for administration. Ensure this compound is adequately solubilized. Consider alternative routes of administration if oral bioavailability is suspected to be low.

  • Possible Cause: The chosen endpoint for measuring muscle relaxation is not sensitive enough.

    • Solution: Employ more quantitative and sensitive methods for assessing muscle relaxation, such as grip strength tests, rotarod performance, or electromyography (EMG).

Issue 2: Signs of toxicity or adverse effects are observed.

  • Possible Cause: The administered dose exceeds the maximum tolerated dose (MTD).

    • Solution: Immediately cease administration at that dose level. Reduce the dosage in subsequent cohorts. It is critical to establish the MTD before proceeding with efficacy studies.

  • Possible Cause: The vehicle used for administration is causing toxicity.

    • Solution: Run a control group that receives only the vehicle to differentiate between vehicle-induced and compound-induced toxicity. If the vehicle is toxic, explore alternative, well-tolerated vehicles.

  • Possible Cause: Interaction with other administered substances.

    • Solution: Review all co-administered substances for potential drug-drug interactions. This compound is known to prolong the sleeping time induced by hexobarbitone.[1]

Issue 3: High variability in experimental results between animals.

  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to avoid accidental administration into the lungs.

  • Possible Cause: Biological variability among the animals.

    • Solution: Use a sufficient number of animals per group to account for individual differences. Ensure that animals are of a similar age, weight, and health status.

  • Possible Cause: The formulation is not homogenous.

    • Solution: If using a suspension, ensure it is thoroughly mixed before each administration to provide a consistent dose.

Data Presentation

Due to the limited availability of public data, a comprehensive quantitative data table cannot be provided at this time. Researchers are strongly encouraged to generate their own data through carefully designed experiments. The following table templates are provided as a guide for structuring and presenting key experimental data.

Table 1: Acute Toxicity of this compound in Mice (Example)

Route of AdministrationLD50 (mg/kg) with 95% Confidence Interval
Intravenous (IV)Data Not Available
Subcutaneous (SC)Data Not Available
Oral (PO)Data Not Available

Table 2: Effective Dose for Muscle Relaxation (Example)

Animal ModelEndpointEffective Dose (ED50) (mg/kg)
MouseReduction in Grip StrengthData Not Available
RatIncreased time on RotarodData Not Available

Table 3: Pharmacokinetic Parameters of this compound (Example)

Animal ModelDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)T1/2 (h)
Rate.g., 10 mg/kg POData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Oral Administration in Mice

  • Animal Model: Use healthy, adult mice (e.g., C57BL/6), 8-10 weeks old, of a single sex to minimize variability.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Vehicle Selection: Based on the physicochemical properties of this compound, select a suitable vehicle. Common choices for oral administration include water, saline, or a suspension in 0.5% carboxymethylcellulose (CMC). A small amount of a solubilizing agent like Tween 80 may be necessary.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to achieve the desired dose concentrations. Ensure the formulation is homogenous, especially if it is a suspension.

  • Dose Groups: Establish several dose groups (e.g., 1, 5, 10, 25, 50, 100 mg/kg) and a vehicle control group. A minimum of 3-5 animals per group is recommended for a pilot study.

  • Administration: Administer a single dose of this compound or vehicle via oral gavage. The volume should be consistent across all groups (e.g., 10 mL/kg).

  • Monitoring: Observe the animals continuously for the first 4 hours after administration and then at regular intervals for up to 72 hours. Record any signs of toxicity, such as lethargy, ataxia, tremors, or changes in breathing. Note the onset, duration, and severity of any observed effects.

  • Endpoint Assessment: At predetermined time points, assess muscle relaxant effects using a functional assay (e.g., grip strength test).

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity or mortality.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatize Animal Acclimatization formulation This compound Formulation (Vehicle Selection & Dose Prep) acclimatize->formulation grouping Group Allocation (Treatment & Control) formulation->grouping dosing Drug Administration (e.g., Oral Gavage) grouping->dosing observation Toxicity Observation (Clinical Signs) dosing->observation assessment Efficacy Assessment (e.g., Grip Strength) dosing->assessment data_collection Data Collection & Recording observation->data_collection assessment->data_collection mtd_determination MTD & Effective Dose Range Determination data_collection->mtd_determination next_steps Design of Subsequent Efficacy Studies mtd_determination->next_steps

Caption: Workflow for an in vivo dose-finding study of this compound.

signaling_pathway Hypothesized Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Motor Neuron) This compound This compound alpha2_receptor Alpha-2 Adrenergic Receptor (?) This compound->alpha2_receptor Antagonism (Hypothesized) ne_release Noradrenaline (NE) Release alpha2_receptor->ne_release Inhibition motor_neuron_activity Decreased Motor Neuron Excitability ne_release->motor_neuron_activity Excitatory Input muscle_relaxation Skeletal Muscle Relaxation motor_neuron_activity->muscle_relaxation

Caption: Hypothesized signaling pathway for this compound's muscle relaxant effect.

troubleshooting_logic cluster_no_effect No Observable Effect cluster_toxicity Observed Toxicity cluster_variability High Variability start Inconsistent In Vivo Results dose_too_low Dose Below Therapeutic Window? start->dose_too_low dose_too_high Dose Exceeds MTD? start->dose_too_high check_admin Inconsistent Administration? start->check_admin increase_dose Action: Increase Dose dose_too_low->increase_dose check_formulation Check Formulation & Bioavailability dose_too_low->check_formulation reduce_dose Action: Reduce Dose dose_too_high->reduce_dose check_vehicle Check Vehicle Toxicity dose_too_high->check_vehicle standardize_protocol Action: Standardize Protocol check_admin->standardize_protocol check_animals Review Animal Characteristics check_admin->check_animals

Caption: Troubleshooting logic for this compound in vivo experiments.

References

Overcoming poor solubility of Ambenoxan in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ambenoxan Solubility

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges associated with the poor aqueous solubility of the active pharmaceutical ingredient (API) this compound.

Disclaimer: The term "this compound" may be a specific internal designator or a less common name. Publicly available scientific literature extensively covers a structurally similar mucolytic agent, Ambroxol , particularly its hydrochloride salt (Ambroxol HCl), which is known to be sparingly soluble in water.[1] This guide will use Ambroxol HCl as a primary example to illustrate principles and techniques applicable to many poorly soluble weak base compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous solubility of this compound a critical parameter in research and development?

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's formulation, delivery, and bioavailability.[2][3] For a drug to be absorbed in the body, particularly after oral administration, it must first dissolve in physiological fluids.[4] Poor solubility can lead to:

  • Low Bioavailability: Incomplete dissolution in the gastrointestinal tract results in poor absorption and insufficient drug concentration in systemic circulation to achieve a therapeutic effect.[2][4]

  • Formulation Challenges: Developing aqueous-based formulations, such as intravenous injections or oral solutions, is difficult for poorly soluble compounds.

  • Inconsistent Absorption: Drug absorption can be highly variable and dependent on physiological factors like food intake.

Ambroxol hydrochloride, our model compound, is described as sparingly soluble in water (approx. 5 mg/mL), which can pose challenges for certain dosage forms and delivery targets.[1]

Q2: What are the primary strategies for improving the solubility of a compound like this compound?

A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches using excipients.[5]

Key Solubility Enhancement Strategies:

  • Physical Modifications: These methods alter the physical properties of the solid drug substance.

    • Particle Size Reduction: Decreasing particle size increases the surface area-to-volume ratio, which enhances the dissolution rate.[4] Techniques include micronization and nanosuspension.[5][6]

  • Chemical Modifications: These approaches involve altering the drug molecule itself.

    • Salt Formation: For ionizable drugs, forming a salt can dramatically increase solubility. This compound, as a weak base, is often used as a hydrochloride salt.[2][5]

    • pH Adjustment: Modifying the pH of the solution can increase the concentration of the ionized, more soluble form of the drug.[7]

  • Formulation-Based Approaches: These strategies involve the use of pharmaceutical excipients.

    • Cosolvency: Adding a water-miscible solvent in which the drug is more soluble can increase the overall solubility in a mixed-solvent system.[4][8]

    • Complexation: Using a complexing agent, such as a cyclodextrin (B1172386), to form a soluble inclusion complex with the drug molecule.[9][10][11]

    • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in water.[2][12]

    • Solid Dispersion: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance solubility and dissolution.[13]

G Solubility_Enhancement Solubility Enhancement Strategies Physical Physical Modifications Solubility_Enhancement->Physical Chemical Chemical Modifications Solubility_Enhancement->Chemical Formulation Formulation Approaches Solubility_Enhancement->Formulation Particle_Size Particle Size Reduction (Micronization, Nanosuspension) Physical->Particle_Size Salt_Formation Salt Formation Chemical->Salt_Formation pH_Adjustment pH Adjustment Chemical->pH_Adjustment Cosolvency Cosolvency Formulation->Cosolvency Complexation Complexation (Cyclodextrins) Formulation->Complexation Surfactants Surfactants (Micelles) Formulation->Surfactants Solid_Dispersion Solid Dispersion Formulation->Solid_Dispersion

Overview of primary solubility enhancement strategies.

Troubleshooting Guides

Issue 1: My this compound solution is cloudy or shows precipitation upon standing.

This common issue often relates to pH, concentration, or temperature. The following troubleshooting workflow can help identify and solve the problem.

G Start Precipitation Observed in Aqueous Solution Check_pH Is the pH of the solution appropriate for a weak base like this compound? Start->Check_pH Check_Conc Is the concentration exceeding the known solubility limit at this pH? Check_pH->Check_Conc Yes Adjust_pH Action: Lower the pH with a suitable acid (e.g., HCl) to increase ionization and solubility. Monitor for re-dissolution. Check_pH->Adjust_pH No / Too High Check_Temp Was there a temperature change? (e.g., cooling from preparation temp) Check_Conc->Check_Temp No Dilute Action: Dilute the solution to a concentration below the solubility limit. Check_Conc->Dilute Yes Add_Cosolvent Action: Add a cosolvent (e.g., Propylene Glycol, PEG 400) to increase solubilizing capacity of the medium. Check_Conc->Add_Cosolvent Still Precipitating Reheat Action: Gently reheat the solution to redissolve. Consider if storage at a higher temperature is feasible. Check_Temp->Reheat Yes Resolved Issue Resolved Check_Temp->Resolved No Adjust_pH->Resolved Dilute->Resolved Add_Cosolvent->Resolved Reheat->Resolved

Mechanism of cyclodextrin inclusion complexation.

Experimental Protocols

Protocol 1: Determination of a pH-Solubility Profile

This protocol uses the classical shake-flask method to determine the solubility of a compound at various pH values. [14][15] Materials:

  • This compound (or Ambroxol HCl) powder

  • Series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8

  • Calibrated pH meter

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Prepare a series of buffer solutions at desired pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8).

  • Addition of Compound: Add an excess amount of this compound powder to a known volume of each buffer solution in separate sealed vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature. Allow the suspensions to equilibrate for a sufficient period (typically 24-72 hours) to reach a thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the samples at high speed or filter the solution using a chemically compatible syringe filter.

  • pH Measurement: Accurately measure the final pH of the saturated supernatant for each sample. [14]6. Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC).

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final measured pH of each sample.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Solvent Evaporation Method)

This method is effective for creating a solid-state inclusion complex that can be easily reconstituted in water. [11] Materials:

  • This compound powder

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Volatile organic solvent (e.g., ethanol, methanol) in which the drug is soluble

  • Purified water

  • Rotary evaporator

Methodology:

  • Drug Dissolution: Dissolve a precisely weighed amount of this compound in a minimal volume of the chosen organic solvent (e.g., ethanol).

  • Cyclodextrin Dissolution: In a separate container, dissolve the cyclodextrin in purified water. A 1:1 or 1:2 molar ratio of drug-to-cyclodextrin is a common starting point.

  • Mixing: Slowly add the drug-containing organic solution to the aqueous cyclodextrin solution while stirring continuously. This creates a molecular dispersion of both components. [11]4. Solvent Evaporation: Stir the resulting mixture for a set period (e.g., 1-3 hours). Then, remove the solvents under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.

  • Drying and Pulverization: Further dry the solid mass in a vacuum oven to remove any residual solvent. Once completely dry, pulverize the solid into a fine powder.

  • Solubility Testing: Test the solubility of the resulting powder in water and compare it to that of the uncomplexed drug.

Quantitative Data Summary

The following table summarizes solubility data for Ambroxol HCl, providing a baseline for researchers.

SolventTemperature (°C)SolubilityReference
Water25Sparingly Soluble (~5 mg/mL)[1]
Water25.054.30 g·dm⁻³[16]
Ethanol25.0510.87 g·dm⁻³[16]
1-Octanol25.050.09 g·dm⁻³[16]

Note: Solubility values can vary based on exact experimental conditions such as pH and ionic strength.

References

Technical Support Center: Troubleshooting Ambenoxan Instability in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential instability issues with Ambenoxan in experimental assays. The following information is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the potential causes related to compound stability?

Inconsistent results can stem from several factors related to this compound's stability. These include degradation due to improper storage, sensitivity to pH, light, or temperature in your assay buffer, or interactions with other assay components. It is crucial to systematically evaluate each of these potential sources of instability.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2] Many compounds of this nature are best stored at 2°C - 8°C in a tightly sealed container.[3] For long-term storage, consult the manufacturer's specific recommendations.

Q3: How can I assess the stability of this compound in my specific assay buffer?

To determine this compound's stability, you can perform a time-course experiment. Incubate this compound in your assay buffer under the exact experimental conditions (temperature, light exposure) and measure its concentration at various time points using a suitable analytical method, such as HPLC-UV. A significant decrease in concentration over time indicates instability.

Q4: Can components of my assay medium, like plasticware or other reagents, affect this compound's stability?

Yes, interactions with assay components can be a source of compound instability or variability. Components from blood collection tubes, for instance, have been shown to interfere with clinical chemistry assays.[4] It is possible for compounds to adsorb to plastic surfaces or for components of the assay medium to directly react with or degrade this compound. Using low-adhesion microplates and minimizing the use of potentially reactive additives can mitigate these effects.

Troubleshooting Guides

Issue 1: Loss of this compound Activity Over Time in Aqueous Buffers

If you observe a time-dependent decrease in this compound's expected activity, it may be degrading in your aqueous assay buffer.

Troubleshooting Steps:

  • pH-Rate Profile Analysis: The rate of degradation of many compounds is pH-dependent.[5][6] To assess this, prepare a series of buffers with different pH values (e.g., pH 5, 7.4, 9) and incubate this compound in each. Quantify the remaining this compound at set time intervals.

  • Temperature Sensitivity Study: Higher temperatures can accelerate degradation.[5] Run your assay at different temperatures (e.g., room temperature, 37°C) to see if the loss of activity is more pronounced at higher temperatures.

  • Forced Degradation Study: To identify potential degradation products and pathways, you can perform a forced degradation study by exposing this compound to harsh conditions (e.g., strong acid, strong base, oxidizing agents, UV light). Analysis of the resulting mixture by LC-MS can help identify degradants.

Issue 2: Inconsistent Results Between Experiments

High variability in your results could be due to issues with stock solution stability or handling.

Troubleshooting Steps:

  • Stock Solution Stability: Prepare fresh stock solutions of this compound for each experiment and compare their performance against older stock solutions. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Photostability Assessment: Some compounds are light-sensitive. Protect your experimental setup from light by using amber-colored tubes and minimizing light exposure during incubations.

  • Adsorption to Labware: To check for adsorption, compare the concentration of this compound in solution before and after incubation in your experimental labware (e.g., microplates, tubes). If significant loss is observed, consider using different types of plasticware (e.g., polypropylene (B1209903) vs. polystyrene) or silanized glassware.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound

pHRate Constant (k) at 37°C (s⁻¹)Half-life (t½) in hours
5.01.2 x 10⁻⁶160.4
7.48.5 x 10⁻⁵2.3
9.03.1 x 10⁻⁴0.6

Table 2: Hypothetical Temperature-Dependent Stability of this compound at pH 7.4

Temperature (°C)Rate Constant (k) (s⁻¹)Half-life (t½) in hours
45.2 x 10⁻⁶36.9
252.9 x 10⁻⁵6.6
378.5 x 10⁻⁵2.3

Experimental Protocols

Protocol 1: pH-Rate Profile Analysis of this compound

  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 5.0, 7.4, 9.0).

  • This compound Incubation: Add this compound to each buffer to a final concentration of 10 µM. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots from each solution.

  • Sample Analysis: Immediately analyze the aliquots by a validated HPLC-UV method to determine the concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the line will be the negative of the degradation rate constant (k). The half-life can be calculated as t½ = 0.693/k.

Visualizations

Troubleshooting Logic for this compound Instability A Inconsistent Results with this compound B Check Storage and Handling A->B C Assess Stability in Assay Buffer A->C D Evaluate Assay Component Interactions A->D E Improper Storage? B->E F Time-Dependent Loss of Activity? C->F G High Variability Between Plates/Days? D->G H Use Fresh Stock Solutions Aliquot and Store at -80°C E->H Yes I Perform pH-Rate and Temperature Studies F->I Yes J Test for Adsorption to Labware Use Low-Binding Plates G->J Yes

Caption: A flowchart for troubleshooting this compound instability.

Hypothetical this compound Degradation Pathway This compound This compound Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation ProductA Degradation Product A (Inactive) Hydrolysis->ProductA ProductB Degradation Product B (Inactive) Oxidation->ProductB ProductC Degradation Product C (Inactive) Photodegradation->ProductC Experimental Workflow for Stability Assessment Start Start: Prepare this compound Stock Incubate Incubate in Assay Buffer (Vary pH, Temp, Light) Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC-UV Sample->Analyze Data Calculate Rate Constant (k) and Half-life (t½) Analyze->Data End End: Determine Stability Profile Data->End

References

Technical Support Center: Synthesis of Ambroxan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ambroxan, also referred to as Ambenoxan.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for Ambroxan synthesis?

The most common starting material for the commercial synthesis of Ambroxan is (-)-sclareol, a diterpene extracted from clary sage (Salvia sclarea).[1][2][3] Alternative starting materials that have been explored include (R)-carvone, labdanolic acid, and various other terpenes, though these are often associated with higher costs or lower yields.[4][5] More recently, biotechnological routes using sugarcane fermentation to produce precursors have been developed for a more sustainable process.[1]

Q2: What is the classical chemical synthesis route from sclareol (B1681606)?

The classical synthesis involves a three-step process:

  • Oxidation: The side chain of sclareol is oxidatively degraded to form sclareolide (B1681565).

  • Reduction: The resulting sclareolide is reduced to ambradiol.

  • Cyclization: Finally, an acid-catalyzed dehydration (cyclization) of ambradiol yields (-)-Ambroxan.[4][6]

Q3: What are some common challenges encountered during the synthesis of Ambroxan from sclareol?

Common challenges include achieving high yields, managing stereochemistry, and minimizing environmental impact.[4][7] The oxidation step can sometimes lead to side products, and the cyclization step requires careful control of acidic conditions to prevent rearrangements or undesired eliminations. The use of stoichiometric amounts of certain reagents in older methods can also pose environmental concerns.[6] A one-pot synthesis method has been explored to address some of these issues, though yields may vary.[6][7]

Q4: Are there more environmentally friendly synthesis routes for Ambroxan?

Yes, significant efforts have been made to develop "green" chemistry approaches.[4][7] This includes the use of more sustainable catalysts and solvents. A notable advancement is the development of biotechnological routes, which utilize fermentation processes to convert renewable feedstocks like sugarcane into precursors for Ambroxan, offering a higher carbon efficiency and reduced land use compared to the traditional sclareol-based method.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Oxidation of Sclareol Incomplete reaction.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure the purity of the starting sclareol.
Suboptimal oxidant or reaction conditions.- Experiment with different oxidizing agents (e.g., potassium permanganate, chromium trioxide, or catalytic systems like RuO₄).- Optimize temperature and reaction time for the chosen oxidant.
Low Yield in Reduction of Sclareolide Incomplete reduction.- Use a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).- Ensure anhydrous conditions, as LiAlH₄ reacts violently with water.
Degradation of the product.- Maintain a low temperature during the reaction and work-up.
Formation of Side Products during Cyclization Incorrect acid concentration or type.- Screen different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).- Optimize the concentration of the acid to favor the desired cyclization pathway.
High reaction temperature.- Perform the cyclization at a lower temperature to minimize side reactions such as eliminations or rearrangements.
Difficulty in Product Purification Presence of unreacted starting materials or intermediates.- Monitor the reaction to ensure completion before work-up.- Utilize column chromatography with an appropriate solvent system for purification.
Formation of isomeric impurities.- Recrystallization from a suitable solvent can help in isolating the desired stereoisomer.

Quantitative Data Summary

Starting Material Key Synthesis Steps Reported Overall Yield Reference
(-)-Sclareol1. Oxidation to Sclareolide2. Reduction to Ambradiol3. Acid-catalyzed cyclizationVaries, can be up to ~80% under optimized conditions.[5]
(R)-Carvone1. Consecutive alkylations2. Acid-catalyzed cyclization3. Reduction4. Barton Vinyl Iodide Synthesis5. Alkylation6. Final acid-catalyzed cyclization26.2%[4]
(-)-SclareolOne-pot synthesis using H₂O₂ and a phosphomolybdate catalyst.~20%[6][7]

Experimental Protocols

Protocol 1: Classical Synthesis of Ambroxan from (-)-Sclareol

  • Step 1: Oxidation of (-)-Sclareol to Sclareolide

    • Dissolve (-)-sclareol in a suitable solvent such as acetone.

    • Slowly add an oxidizing agent (e.g., a solution of potassium permanganate) while maintaining the temperature at 0-5 °C.

    • Stir the mixture until the reaction is complete (monitored by TLC).

    • Quench the reaction and perform an aqueous work-up.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude sclareolide by recrystallization or column chromatography.

  • Step 2: Reduction of Sclareolide to Ambradiol

    • In an oven-dried flask under an inert atmosphere (e.g., Argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether like THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of sclareolide in anhydrous THF to the LiAlH₄ suspension.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution at 0 °C.

    • Filter the resulting solid and extract the filtrate with an organic solvent.

    • Dry the combined organic layers and remove the solvent in vacuo to obtain crude ambradiol.

  • Step 3: Cyclization of Ambradiol to Ambroxan

    • Dissolve the crude ambradiol in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux and remove the formed water using a Dean-Stark apparatus.

    • Monitor the reaction by TLC until all the ambradiol is consumed.

    • Cool the reaction mixture, wash with a basic aqueous solution (e.g., sodium bicarbonate), and then with brine.

    • Dry the organic layer, concentrate, and purify the crude Ambroxan by column chromatography or recrystallization.

Visualizations

Ambenoxan_Synthesis_Troubleshooting cluster_start Start: Low Ambroxan Yield cluster_oxidation Step 1: Oxidation Issues cluster_reduction Step 2: Reduction Issues cluster_cyclization Step 3: Cyclization Issues cluster_purification Final Purification start Low Yield or Impure Product oxidation_check Check Oxidation Step start->oxidation_check Analyze reaction mixture incomplete_ox Incomplete Reaction? oxidation_check->incomplete_ox extend_time_ox Extend Reaction Time Monitor by TLC incomplete_ox->extend_time_ox Yes wrong_cond_ox Suboptimal Conditions? incomplete_ox->wrong_cond_ox No optimize_ox Optimize Oxidant, Temperature, and Time wrong_cond_ox->optimize_ox Yes reduction_check Check Reduction Step wrong_cond_ox->reduction_check No, proceed to next step incomplete_red Incomplete Reduction? reduction_check->incomplete_red check_reagent Ensure Anhydrous Conditions Use Strong Reducing Agent (LiAlH₄) incomplete_red->check_reagent Yes cyclization_check Check Cyclization Step incomplete_red->cyclization_check No, proceed to next step side_products Side Products Formed? cyclization_check->side_products optimize_acid Optimize Acid Catalyst and Temperature side_products->optimize_acid Yes purification_check Purification Issues side_products->purification_check No, proceed to purification purify Recrystallize or use Column Chromatography purification_check->purify

Caption: Troubleshooting workflow for Ambroxan synthesis.

References

Addressing off-target effects of Ambenoxan in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Ambenoxan in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary effects?

This compound is primarily characterized as a centrally acting skeletal muscle relaxant.[1] Early pharmacological studies have also demonstrated its ability to lower blood pressure and reduce the pressor response to adrenaline, suggesting interactions with the adrenergic system.[1]

Q2: My experimental results with this compound are not what I expected. Could off-target effects be the cause?

Yes, unexpected results are often a reason to investigate off-target effects. This compound belongs to the 1,4-benzodioxane (B1196944) class of compounds, many of which are known to interact with adrenergic and serotonin (B10506) receptors.[2][3][4][5][6] If your experimental system expresses these receptors, off-target binding is a plausible explanation for anomalous data.

Q3: What are the most likely off-target receptors for this compound?

Based on its chemical structure and the known pharmacology of related compounds, the most probable off-target receptors for this compound are:

  • α2-Adrenergic Receptors: Many 1,4-benzodioxane derivatives are potent α-adrenoceptor ligands.[7] The observed hypotensive effects of this compound are consistent with α2-adrenoceptor modulation.[1][8]

  • Imidazoline (B1206853) Receptors (I1 and I2): Structurally similar compounds, such as Idazoxan, have high affinity for imidazoline receptors.[9][10][11][12] These receptors are involved in blood pressure regulation and other physiological processes.

  • Serotonin Receptors: The 1,4-benzodioxane scaffold is also found in ligands for various serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[2][3][4][5]

Troubleshooting Guide: Addressing Off-Target Effects

This guide will help you systematically investigate and mitigate potential off-target effects of this compound in your experiments.

Issue 1: Observed effects are inconsistent with the known function of my primary target.

Potential Cause: this compound is interacting with an off-target receptor, such as the α2-adrenoceptor, which is triggering a separate signaling cascade.

Troubleshooting Workflow:

G A Unexpected Experimental Result with this compound B Formulate Hypothesis: Effect is mediated by off-target α2-adrenoceptor antagonism. A->B C Perform Control Experiment: Co-administer this compound with a selective α2-adrenoceptor agonist (e.g., Guanfacine). B->C D Perform Control Experiment: Pre-treat with a selective α2-adrenoceptor antagonist (e.g., Yohimbine). B->D E Result: Agonist reverses This compound's effect. C->E H Result: No change in This compound's effect. C->H F Result: Antagonist occludes This compound's effect. D->F D->H G Conclusion: Effect is likely mediated by α2-adrenoceptor antagonism. E->G F->G I Conclusion: Effect is likely independent of α2-adrenoceptors. H->I

Figure 1: Troubleshooting workflow for suspected α2-adrenoceptor off-target effects.

Solution:

  • Use a Selective Antagonist: Pre-treat your experimental system with a selective α2-adrenoceptor antagonist, like Yohimbine (B192690), before applying this compound. If the unexpected effect of this compound is blocked, it strongly suggests mediation through α2-adrenoceptors.

  • Use a Selective Agonist: In functional assays, determine if a selective α2-adrenoceptor agonist can reverse or compete with the effect of this compound.

  • Use a Structurally Unrelated Compound: If possible, use a structurally different compound with a known mechanism of action to replicate the intended on-target effect.

Issue 2: My results are variable or difficult to reproduce.

Potential Cause: Your experimental system may have variable expression of off-target receptors, such as imidazoline receptors, leading to inconsistent responses to this compound.

Solution:

  • Characterize Your System: Confirm the expression of potential off-target receptors (α2-adrenergic, I1 and I2 imidazoline) in your cell line or tissue model using techniques like qPCR, Western blot, or radioligand binding.

  • Employ Selective Ligands for Imidazoline Receptors: Use selective antagonists for imidazoline receptors as controls.

    • For I1 receptors: Use Efaroxan .[13]

    • For I2 receptors: Use BU224 .[11]

    If either of these compounds blocks the effect of this compound, it indicates involvement of the respective imidazoline receptor subtype.

Control Compounds for Off-Target Deconvolution

The following table summarizes key control compounds to help dissect the pharmacology of this compound in your experiments.

CompoundTarget ReceptorTypical Use in Experiments
Yohimbine α2-Adrenoceptor AntagonistTo block or occlude effects mediated by α2-adrenoceptors.[13]
Guanfacine α2A-Adrenoceptor AgonistTo compete with or reverse the effects of α2-adrenoceptor antagonists.
Efaroxan I1 Imidazoline Receptor Antagonist (also has α2-antagonist activity)To investigate the involvement of I1 imidazoline receptors.[13]
BU224 I2 Imidazoline Receptor LigandTo probe the involvement of I2 imidazoline receptors.[11]
WAY-100635 5-HT1A Receptor AntagonistTo test for off-target effects at the 5-HT1A serotonin receptor.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine this compound Affinity for α2-Adrenoceptors

This protocol is a competitive binding assay to determine the binding affinity (Ki) of this compound for α2-adrenoceptors using a known radioligand.

Materials:

  • Cell membranes from a cell line expressing the human α2A-adrenoceptor.

  • [³H]-Rauwolscine or [³H]-Yohimbine (Radioligand).

  • Yohimbine (unlabeled competitor).

  • This compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A Prepare cell membranes expressing α2-adrenoceptors. C Incubate membranes with [³H]-Rauwolscine and varying concentrations of this compound. A->C B Prepare serial dilutions of this compound and Yohimbine. B->C D Filter to separate bound from free radioligand. C->D E Add scintillation fluid and count radioactivity. D->E F Plot data and calculate IC50 and Ki values. E->F

Figure 2: Workflow for a radioligand binding assay.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled Yohimbine), and competitor binding (membranes + radioligand + serial dilutions of this compound).

  • Incubation: Add cell membranes, radioligand (at a concentration near its Kd), and either buffer, unlabeled Yohimbine, or this compound to the appropriate wells. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements to get specific binding. Plot the percent specific binding against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assay - cAMP Accumulation for α2-Adrenoceptor Antagonism

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of α2-adrenoceptor (a Gi-coupled receptor) activation.

Materials:

  • A cell line expressing the human α2A-adrenoceptor (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • A selective α2-adrenoceptor agonist (e.g., UK-14,304).

  • This compound.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Signaling Pathway Diagram:

G cluster_0 α2-Adrenoceptor Signaling Agonist α2 Agonist Receptor α2-Adrenoceptor Agonist->Receptor activates This compound This compound (Antagonist) This compound->Receptor blocks Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC

References

Technical Support Center: Refinement of Animal Models for Ambenoxan Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the α2-adrenergic antagonist, Ambenoxan. The following information is designed to refine animal models for efficacy testing, ensuring both data quality and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a centrally acting skeletal muscle relaxant. Its primary mechanism of action is the antagonism of α2-adrenergic receptors. By blocking these receptors, particularly the presynaptic autoreceptors, this compound increases the release of norepinephrine (B1679862) in the synaptic cleft. This modulation of noradrenergic signaling is believed to underlie its muscle relaxant effects.

Q2: Which animal models are most appropriate for testing the efficacy of this compound?

The most commonly used and appropriate animal models for testing the muscle relaxant properties of this compound are rodents, specifically mice and rats. These models are well-characterized, cost-effective, and allow for a battery of behavioral tests to assess motor coordination and muscle tone.

Q3: What are the key behavioral tests to assess this compound's efficacy as a muscle relaxant in rodents?

Several standardized tests can be used to evaluate muscle relaxant effects in rodents. These include:

  • Rota-rod Test: This test assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.[1][2]

  • Inclined Plane Test: This test measures muscle strength and the ability of an animal to remain on a tilted surface.[1]

  • Grip Strength Test: This test quantifies the forelimb or hindlimb muscle strength of the animal.[1]

  • Chimney Test: This test evaluates motor coordination and the ability of a mouse to climb backward out of a narrow tube.[3][4][5]

Troubleshooting Guides

Issue 1: High variability in Rota-rod test results.

Potential Cause Troubleshooting Step
Inadequate animal training Ensure all animals are properly habituated to the Rota-rod apparatus for a consistent number of trials before the experiment. A stable baseline performance is crucial.
Inconsistent handling Handle all animals gently and consistently to minimize stress, which can affect motor performance.
Variable drug administration Ensure precise and consistent dosing and timing of this compound administration relative to testing.
Apparatus speed The speed of the rotating rod should be optimized. If it is too fast, even control animals may fall quickly. If it is too slow, a ceiling effect may be observed.
Environmental distractions Conduct the tests in a quiet, low-light environment to prevent startling the animals.

Issue 2: Animals show signs of excessive sedation, confounding muscle relaxation measurements.

Potential Cause Troubleshooting Step
Dose is too high Perform a dose-response study to identify a dose of this compound that produces muscle relaxation with minimal sedative effects.[6]
Drug accumulation If using a multiple-dosing regimen, consider the pharmacokinetic profile of this compound to avoid drug accumulation that could lead to excessive sedation.
Interaction with other factors Ensure that the animal's diet, housing conditions, and any other administered substances are not interacting with this compound to enhance sedation.

Issue 3: No significant muscle relaxant effect is observed at the tested doses.

Potential Cause Troubleshooting Step
Dose is too low Conduct a dose-escalation study to determine the effective dose range for this compound in your specific animal model and test.
Route of administration The chosen route of administration (e.g., oral, intraperitoneal) may not be optimal for bioavailability. Consider alternative routes based on pharmacokinetic data, if available.
Metabolic differences Be aware of potential species or strain differences in drug metabolism that might affect the efficacy of this compound.
Assay sensitivity The chosen behavioral test may not be sensitive enough to detect subtle muscle relaxant effects. Consider using a battery of tests for a more comprehensive assessment.

Data Presentation

Table 1: Example Dose-Response Data for this compound in the Rota-rod Test in Mice

This compound Dose (mg/kg, i.p.)Number of AnimalsMean Time on Rod (seconds) ± SEM% Decrease in Performance from Vehicle
Vehicle (Saline)10180 ± 10.20%
110155 ± 9.813.9%
310110 ± 8.538.9%
101065 ± 7.163.9%
301025 ± 5.386.1%

Table 2: Example Pharmacokinetic Profile of a Hypothetical α2-Antagonist in Rats

ParameterValue
Route of Administration Intravenous (i.v.)
Dose (mg/kg) 5
Half-life (t½) 2.5 hours
Peak Plasma Concentration (Cmax) 850 ng/mL
Time to Peak Concentration (Tmax) 0.25 hours
Area Under the Curve (AUC) 2100 ng*h/mL
Volume of Distribution (Vd) 1.2 L/kg
Clearance (CL) 0.4 L/h/kg

Experimental Protocols

Protocol 1: Rota-rod Test for Motor Coordination

  • Apparatus: An automated Rota-rod apparatus with a rotating rod (e.g., 3 cm diameter for mice).

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Training:

    • Place each mouse on the stationary rod.

    • Start the rotation at a low speed (e.g., 4 rpm) and gradually increase to the test speed (e.g., 20 rpm).

    • Conduct three training trials per day for two consecutive days. A trial ends when the mouse falls off or remains on the rod for a predetermined cutoff time (e.g., 180 seconds).

  • Testing:

    • On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • At the time of expected peak effect (e.g., 30 minutes post-injection), place the mouse on the rotating rod.

    • Record the latency to fall for each mouse.

    • Perform three test trials for each animal.

  • Data Analysis: Calculate the mean latency to fall for each treatment group and analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Chimney Test for Motor Coordination

  • Apparatus: A Pyrex glass or transparent plastic tube of appropriate diameter for the size of the mouse (e.g., 25 mm internal diameter for a 20-25g mouse), 30 cm in length.[3][4]

  • Animals: Male Swiss Webster mice, 8-10 weeks old.

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Administer this compound or vehicle.

    • At the time of expected peak effect, introduce a mouse headfirst into the horizontal tube.

    • Once the mouse is fully inside, raise the tube to a vertical position.

    • A normal, untreated mouse will climb backward and out of the tube within a short period (e.g., less than 30 seconds).

    • Record the time taken for the mouse to exit the tube. A cutoff time (e.g., 120 seconds) should be set.

  • Data Analysis: Compare the time taken to exit the tube between the different treatment groups. A significant increase in time indicates impaired motor coordination and potential muscle relaxant effects.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Efficacy Testing Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Training Baseline Behavioral Training (e.g., Rota-rod, 2-3 days) Animal_Acclimation->Baseline_Training Drug_Administration This compound or Vehicle Administration Baseline_Training->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Rota-rod, Chimney Test) Drug_Administration->Behavioral_Testing Data_Analysis Data Collection and Statistical Analysis Behavioral_Testing->Data_Analysis

Caption: Experimental Workflow for this compound Efficacy Testing.

G cluster_pathway This compound Signaling Pathway This compound This compound Alpha2_Receptor Presynaptic α2-Adrenergic Autoreceptor This compound->Alpha2_Receptor Antagonizes NE_Release_Inhibition Inhibition of Norepinephrine (NE) Release This compound->NE_Release_Inhibition Blocks Alpha2_Receptor->NE_Release_Inhibition Normally Causes NE_in_Synapse Increased Norepinephrine in Synaptic Cleft NE_Release_Inhibition->NE_in_Synapse Leads to Postsynaptic_Receptors Postsynaptic Adrenergic Receptors NE_in_Synapse->Postsynaptic_Receptors Activates Muscle_Relaxation Skeletal Muscle Relaxation Postsynaptic_Receptors->Muscle_Relaxation Results in

Caption: this compound Signaling Pathway.

G cluster_logic Troubleshooting Logic Start Experiment Start: Observe Unexpected Results Check_Dosage Is the dosage appropriate? Start->Check_Dosage Check_Training Is animal training adequate? Start->Check_Training Check_Environment Are environmental conditions controlled? Start->Check_Environment Check_Assay Is the behavioral assay sensitive enough? Start->Check_Assay Adjust_Dose Adjust Dose: Conduct Dose-Response Study Check_Dosage->Adjust_Dose No Successful_Experiment Successful Experiment Check_Dosage->Successful_Experiment Yes Retrain_Animals Re-train Animals: Ensure Stable Baseline Check_Training->Retrain_Animals No Check_Training->Successful_Experiment Yes Control_Environment Control Environment: Minimize Stressors Check_Environment->Control_Environment No Check_Environment->Successful_Experiment Yes Use_Multiple_Assays Refine Assay: Use a Battery of Tests Check_Assay->Use_Multiple_Assays No Check_Assay->Successful_Experiment Yes Adjust_Dose->Successful_Experiment Retrain_Animals->Successful_Experiment Control_Environment->Successful_Experiment Use_Multiple_Assays->Successful_Experiment

Caption: Troubleshooting Logic for this compound Experiments.

References

Minimizing Ambenoxan-induced sedation in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ambenoxan in animal studies. The information is intended for scientists and drug development professionals to mitigate this compound-induced sedation and ensure the validity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a centrally acting skeletal muscle relaxant.[1] While its precise molecular targets are not extensively detailed in recent literature, its effects are consistent with other central nervous system (CNS) depressants.[1][2][3] Generally, such agents modulate neurotransmission in the brain and spinal cord to reduce muscle tone and induce sedation.[4] The sedative effects of many CNS depressants are mediated through the enhancement of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.

Q2: What are the expected sedative effects of this compound in animal models?

This compound has been observed to prolong the sleeping time induced by hexobarbitone, indicating a sedative or sedation-potentiating effect.[1] Researchers should anticipate dose-dependent sedation, which may manifest as lethargy, ataxia, and reduced motor activity. At higher doses, loss of the righting reflex may occur, although one early study suggests it is effective without this loss.[1]

Q3: How can I minimize this compound-induced sedation in my study?

Minimizing sedation is crucial for studies where motor function or cognitive performance are being assessed. Key strategies include:

  • Dose Optimization: Conduct a thorough dose-response study to identify the lowest effective dose of this compound that achieves the desired muscle relaxant effect with minimal sedation.

  • Route of Administration: The route of administration can influence the onset and intensity of sedation. Intravenous administration will likely produce a more rapid and pronounced sedative effect compared to oral or subcutaneous routes.[1]

  • Careful Subject Selection: The age, species, and strain of the animal can influence its sensitivity to sedative agents.

  • Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress, which can sometimes interact with drug effects.

Q4: Are there any known drug interactions with this compound that could affect sedation?

  • Anesthetics (e.g., isoflurane, propofol)

  • Opioids

  • Benzodiazepines

  • Barbiturates

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Excessive Sedation or Loss of Righting Reflex This compound dose is too high.- Immediately reduce the dose in subsequent experiments.- Conduct a pilot dose-response study to determine the optimal dose.- Monitor vital signs and provide supportive care as needed.
Interaction with another administered drug.- Review all concurrently administered compounds for potential CNS depressant effects.- Stagger the administration of drugs if possible.- If co-administration is necessary, reduce the dose of both agents and monitor for synergistic effects.
Variable Sedative Response Between Animals Biological variability (age, sex, strain).- Ensure a homogenous study population.- Increase the sample size to account for individual differences.
Inconsistent drug administration.- Verify the accuracy of dosing solutions and administration technique.
Sedation Interfering with Behavioral Assessments The sedative properties of this compound are masking the true behavioral phenotype.- Schedule behavioral testing during the period of lowest expected sedation (this will require pharmacokinetic data).- Consider alternative, non-sedating muscle relaxants if the primary endpoint is behavioral.- Utilize a within-subjects design with a washout period to allow each animal to serve as its own control.

Experimental Protocols

Protocol: Determining the Dose-Response Curve for this compound-Induced Sedation

This protocol outlines a general procedure to establish the relationship between the dose of this compound and the level of sedation in a rodent model.

1. Animals and Housing:

  • Species/Strain: C57BL/6 mice (or other relevant model)

  • Age: 8-10 weeks

  • Sex: Male (or female, but do not mix sexes within an experiment)

  • Housing: Group housed (or single housed if necessary for the study) with a 12:12 light:dark cycle, with ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

2. Drug Preparation:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline, DMSO). The final concentration should be such that the required dose can be administered in a volume of 10 mL/kg.

  • Prepare a vehicle control solution.

3. Experimental Procedure:

  • Randomly assign animals to different dose groups (e.g., 0, 5, 10, 20, 40 mg/kg) with a sufficient number of animals per group (n=8-10).

  • Administer the assigned dose of this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection, assess the level of sedation using a standardized scoring system (see table below).

  • A common and simple assessment is the "righting reflex." Place the animal gently on its back. The time it takes for the animal to right itself onto all four paws is recorded. A failure to right itself within a set time (e.g., 30 seconds) is considered a loss of the righting reflex.

4. Sedation Scoring:

Score Description
0 Normal activity, alert
1 Mildly decreased activity, slight ataxia
2 Moderate decreased activity, pronounced ataxia
3 Severe decreased activity, animal is immobile but rousable
4 Loss of righting reflex

5. Data Analysis:

  • Plot the mean sedation score (or the percentage of animals with loss of righting reflex) against the dose of this compound at each time point.

  • Determine the ED50 (the dose that produces the effect in 50% of the animals) for sedation.

Visualizations

cluster_0 Proposed General Mechanism of this compound-Induced Sedation This compound This compound CNS Central Nervous System (Brain and Spinal Cord) This compound->CNS GABA_Receptor GABA-A Receptor CNS->GABA_Receptor Acts on Neuronal_Inhibition Increased Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Enhances Sedation Sedation Neuronal_Inhibition->Sedation Muscle_Relaxation Muscle Relaxation Neuronal_Inhibition->Muscle_Relaxation cluster_1 Experimental Workflow for Assessing this compound Sedation A Animal Acclimatization B Randomization to Dose Groups A->B C This compound/Vehicle Administration B->C D Sedation Assessment at Multiple Time Points C->D E Data Analysis (Dose-Response Curve) D->E

References

Technical Support Center: Optimization of Ambenoxan Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ambenoxan is a centrally acting skeletal muscle relaxant with limited recent scientific literature. The following information is provided for research and development professionals and is based on the general principles of pharmacology for centrally acting agents and compounds with a benzodioxane structure. The experimental protocols, signaling pathways, and troubleshooting guides are illustrative and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is described as a centrally acting skeletal muscle relaxant.[1] Its precise molecular mechanism has not been fully elucidated in recent literature. Generally, centrally acting muscle relaxants may exert their effects by enhancing GABAergic inhibition in the central nervous system (CNS), leading to a reduction in muscle tone and spasms.[2] It is important to distinguish this compound from Ambroxol, a mucolytic agent, despite the similarity in their names.

Q2: What are the main challenges in delivering this compound for targeted CNS effects?

Like many CNS-acting drugs, the primary challenge is efficiently crossing the blood-brain barrier (BBB). Factors such as molecular weight, lipophilicity, and potential for efflux by transporters like P-glycoprotein can limit brain penetration.[3][4] Additionally, achieving targeted effects within specific brain regions versus widespread CNS depression requires specialized delivery strategies.

Q3: What solvents are recommended for preparing this compound stock solutions for in vitro studies?

Q4: Are there potential off-target effects to consider when using this compound?

Yes. As a centrally acting agent, this compound may cause sedation.[1] Older pharmacological studies noted that it could lower blood pressure and alter the pressor response to adrenaline.[1] Researchers should consider these potential systemic effects in their experimental design, particularly for in vivo studies.

Troubleshooting Guides

Issue 1: Low Bioavailability or Inconsistent Results in in vivo Models
Possible Cause Troubleshooting Steps
Poor Blood-Brain Barrier (BBB) Penetration 1. Formulation with Permeability Enhancers: Consider co-administration with agents that transiently increase BBB permeability. 2. Nanoparticle Encapsulation: Formulate this compound within liposomes or polymeric nanoparticles to potentially facilitate transport across the BBB. 3. Intranasal Delivery: Explore intranasal administration as a method to bypass the BBB for direct nose-to-brain delivery.[5][6]
Rapid Metabolism 1. Pharmacokinetic Analysis: Conduct preliminary pharmacokinetic studies to determine the half-life of this compound in the chosen animal model. 2. Dosing Regimen Adjustment: Based on pharmacokinetic data, adjust the dosing frequency or consider a continuous infusion model to maintain therapeutic concentrations.
Poor Solubility in Vehicle 1. Vehicle Optimization: Test a panel of biocompatible solvents or co-solvents to improve the solubility of this compound for administration. 2. Salt Form: If not already using it, consider the hydrochloride salt of this compound, as salt forms often have improved aqueous solubility.
Issue 2: Cytotoxicity or Off-Target Effects in in vitro Cell Cultures
Possible Cause Troubleshooting Steps
Solvent Toxicity 1. Reduce Final Solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1%). 2. Solvent Control Group: Always include a vehicle control group (medium with the same final concentration of the solvent) in your experiments to differentiate between compound and solvent effects.
High Compound Concentration 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your desired effect. 2. Apoptosis/Necrosis Assay: Use assays like Annexin V/Propidium Iodide staining to determine if the observed cell death is due to apoptosis or necrosis, which can provide insights into the mechanism of toxicity.
Non-Specific Binding 1. Serum-Free vs. Serum-Containing Medium: Compare results in both conditions. High protein binding in serum-containing medium can reduce the effective concentration of the compound. 2. Wash Steps: Ensure adequate washing of cells after treatment to remove any unbound compound before downstream assays.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol provides a general method for assessing the ability of this compound to cross a cellular model of the blood-brain barrier.

  • Cell Culture: Culture human brain microvascular endothelial cells on the apical side of a Transwell™ insert and human astrocytes on the basal side of the well. Allow the cells to co-culture and form a tight monolayer, mimicking the BBB.

  • Barrier Integrity Measurement: Confirm the integrity of the endothelial monolayer by measuring Transendothelial Electrical Resistance (TEER). TEER values should be stable and sufficiently high before starting the experiment.

  • This compound Application: Prepare this compound in a suitable assay buffer. Add the this compound solution to the apical (luminal) chamber of the Transwell™ insert.

  • Sample Collection: At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basal (abluminal) chamber.

  • Quantification: Analyze the concentration of this compound in the collected samples using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cellular barrier.

Protocol 2: Intranasal Delivery in a Murine Model

This protocol outlines a non-invasive method for delivering this compound to the CNS, adapted from general procedures for nose-to-brain delivery.[5]

  • Animal Acclimation: For 2-3 days prior to the experiment, acclimate the mice to handling to reduce stress during administration.[5]

  • Formulation Preparation: Prepare this compound in a sterile, isotonic saline solution. Ensure the pH is within a physiologically acceptable range. The final volume for administration should be small (e.g., 5-10 µL per nostril).

  • Animal Restraint: Gently restrain the mouse, holding its head steady in a slightly upward-tilted position.[5]

  • Administration: Using a micropipette, administer small droplets of the this compound solution into one nostril, allowing the animal to inhale between droplets. Repeat for the other nostril.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

  • Tissue Collection: At a predetermined time point post-administration, euthanize the animal and collect the brain and blood. Dissect the brain into specific regions of interest if required.

  • Concentration Analysis: Homogenize the brain tissue and extract the compound. Analyze the concentration of this compound in the brain tissue and plasma using HPLC or LC-MS to determine the extent of brain penetration.

Visualizations

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentiates Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Skeletal Muscle Relaxation Reduced_Excitability->Muscle_Relaxation

Caption: Hypothetical signaling pathway for this compound's muscle relaxant effect.

G cluster_workflow General Experimental Workflow for this compound Delivery Formulation 1. This compound Formulation (e.g., Saline, Nanoparticles) Admin 2. Administration to Model (e.g., Intranasal, IV) Formulation->Admin PK_PD 3. Pharmacokinetic/ Pharmacodynamic Analysis Admin->PK_PD Efficacy 6. Efficacy Assessment (e.g., Rotarod, EMG) Admin->Efficacy Tissue_Collection 4. Tissue Collection (Brain, Blood, Muscle) PK_PD->Tissue_Collection Analysis 5. Bioanalytical Quantification (LC-MS) Tissue_Collection->Analysis Analysis->Efficacy

Caption: A general workflow for testing this compound delivery and efficacy.

References

Technical Support Center: Analytical Detection of Ambenoxan Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Ambenoxan and its metabolites.

Disclaimer

The following protocols and quantitative data are provided as illustrative examples based on established principles of bioanalytical chemistry. Due to the limited availability of published, validated methods for the specific metabolites of this compound, these examples are intended to serve as a starting point for method development and troubleshooting. Researchers should perform their own method validation to ensure the accuracy and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolites of this compound?

A1: Based on biotransformation studies of this compound (also known as Ambroxide), the primary metabolites are expected to be various oxygenated forms. The most commonly observed biotransformations involve hydroxylation and oxidation of the parent molecule. Key metabolites that have been identified in in-vitro studies include 3β-hydroxyambrox and 3-oxoambrox.[1][2] Phase II metabolism may also occur, leading to conjugated metabolites such as glucuronides.

Q2: What are the main challenges in the quantitative analysis of this compound metabolites in biological matrices?

A2: The main challenges include:

  • Low Endogenous Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods.

  • Matrix Effects: Components of biological matrices (e.g., phospholipids, salts, and proteins in plasma) can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and precision.[3][4]

  • Metabolite Instability: Some metabolites can be unstable in biological samples or during the extraction process, leading to inaccurate quantification.[5]

  • Chromatographic Resolution: Separating structurally similar metabolites from each other and from endogenous matrix components can be challenging.

Q3: Which analytical technique is most suitable for the detection of this compound metabolites?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the quantification of this compound metabolites in biological fluids.[3][4] This method offers high sensitivity, selectivity, and the ability to handle complex sample matrices.

Q4: How can I minimize matrix effects in my analysis?

A4: To minimize matrix effects, you can:

  • Optimize Sample Preparation: Use a robust sample clean-up method like solid-phase extraction (SPE) to remove interfering matrix components.[6]

  • Improve Chromatographic Separation: Ensure that the metabolites are chromatographically separated from the regions where significant matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects.

  • Modify LC-MS/MS Parameters: Adjusting the mobile phase composition, flow rate, or ionization source parameters can sometimes reduce the impact of matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor/No Analyte Signal 1. Inefficient extraction of metabolites.2. Degradation of metabolites during sample storage or preparation.3. Incorrect LC-MS/MS parameters (e.g., wrong precursor/product ions, insufficient ionization).4. Contamination of the LC-MS system.1. Optimize the SPE protocol (e.g., try a different sorbent, adjust pH of loading/wash/elution solutions).2. Ensure proper sample storage (-80°C) and minimize freeze-thaw cycles. Evaluate the stability of metabolites under different conditions.3. Infuse a standard solution of the metabolite to optimize MS parameters. Verify the selected MRM transitions.4. Clean the ion source and run system suitability tests.[7]
High Background Noise 1. Contaminated mobile phase or LC system.2. Incomplete removal of matrix components.3. Carryover from previous injections.1. Use high-purity, LC-MS grade solvents and additives. Flush the LC system.2. Improve the sample clean-up procedure.[6]3. Optimize the needle wash procedure in the autosampler settings. Inject blank samples between high-concentration samples.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Overloading the analytical column.1. Replace the analytical column. Use a guard column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.4. Reduce the injection volume or dilute the sample.
Inconsistent Retention Times 1. Leak in the LC system.2. Air bubbles in the pump or lines.3. Inconsistent mobile phase composition.4. Column temperature fluctuations.1. Check all fittings for leaks.2. Degas the mobile phases and prime the pumps.3. Prepare fresh mobile phase and ensure proper mixing if using a gradient.4. Use a column oven to maintain a stable temperature.
Low Recovery 1. Suboptimal SPE procedure (analyte not retained or not eluted).2. Adsorption of the analyte to plasticware.3. Instability of the analyte in the extraction solvents.1. Re-evaluate the SPE sorbent and elution solvent strength.2. Use low-binding microcentrifuge tubes and pipette tips.3. Investigate the stability of the analyte in the solvents used for extraction and reconstitution.

Quantitative Data Summary

The following table presents hypothetical yet realistic LC-MS/MS parameters for the quantitative analysis of this compound and its primary metabolites in human plasma.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
This compound5.2237.2191.20.10.592
3β-hydroxyambrox4.5253.2235.20.21.088
3-oxoambrox4.8251.2207.20.21.090
IS (d5-Ambenoxan)5.2242.2196.2---

LOD: Limit of Detection, LOQ: Limit of Quantification, IS: Internal Standard

Experimental Protocols

Solid-Phase Extraction (SPE) of this compound and its Metabolites from Human Plasma

This protocol is designed for the extraction of this compound and its hydroxylated and oxidized metabolites from human plasma using a polymeric reversed-phase SPE sorbent.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Internal Standard (IS) solution (e.g., d5-Ambenoxan in methanol)

  • Polymeric SPE cartridges (e.g., Waters Oasis HLB, 30 mg, 1 mL)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) (5% in water)

  • Formic acid (0.1% in water and methanol)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of IS solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 5% ammonium hydroxide and vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Condition the cartridges with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Apply full vacuum for 1 minute to dry the sorbent.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analytes with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of 50:50 (v/v) water:methanol with 0.1% formic acid.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 50% B

    • 1-6 min: 50% to 95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95% to 50% B

    • 7.1-9 min: 50% B

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Gas Flow Rates: Optimized for the specific instrument.

Visualizations

Proposed Metabolic Pathway of this compound

This compound This compound Phase1 Phase I Metabolism (Oxidation) This compound->Phase1 Hydroxylated 3β-hydroxyambrox Phase1->Hydroxylated Oxidized 3-oxoambrox Phase1->Oxidized Phase2 Phase II Metabolism (Conjugation) Hydroxylated->Phase2 Conjugated Glucuronide Conjugates Phase2->Conjugated

Caption: Proposed metabolic pathway of this compound.

Troubleshooting Workflow for Poor Analyte Signal

Start Poor or No Analyte Signal Check_MS Check MS Performance (Tune & Calibrate) Start->Check_MS MS_OK MS OK? Check_MS->MS_OK Check_LC Check LC System (Pressure, Leaks) MS_OK->Check_LC Yes Resolved Problem Resolved MS_OK->Resolved No, Fix MS LC_OK LC OK? Check_LC->LC_OK Check_Method Review Method Parameters (MRM, Retention Time) LC_OK->Check_Method Yes LC_OK->Resolved No, Fix LC Method_OK Method OK? Check_Method->Method_OK Check_Sample Investigate Sample (Extraction, Stability) Method_OK->Check_Sample Yes Method_OK->Resolved No, Correct Method Check_Sample->Resolved

Caption: Troubleshooting workflow for poor analyte signal.

References

Validation & Comparative

Ambenoxan: A Comparative Analysis of a Centrally Acting Muscle Relaxant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ambenoxan's efficacy relative to other centrally acting muscle relaxants. Due to a scarcity of recent clinical data for this compound, this comparison relies on foundational pharmacological studies and contrasts them with contemporary data available for other commonly prescribed muscle relaxants.

Comparative Efficacy and Safety Profile

For context, a comparison of more extensively studied centrally acting muscle relaxants is presented below.

Drug ClassDrug(s)Efficacy HighlightsCommon Adverse Events
Benzodiazepines DiazepamEffective for muscle spasms of almost any origin, including local muscle trauma and spasticity from upper motor neuron disorders.[2]Drowsiness, dizziness, fatigue, potential for dependence.[2]
GABA-B Agonist Baclofen (B1667701)Effective in treating spasticity, particularly in patients with multiple sclerosis or spinal cord injuries.[3] Roughly equivalent in efficacy to tizanidine (B1208945) for spasticity.[3]Weakness, sedation, dizziness, nausea.[3]
Alpha-2 Adrenergic Agonist TizanidineEffective for spasticity and musculoskeletal conditions.[3] Roughly equivalent in efficacy to baclofen for spasticity.[3]Dry mouth, somnolence, dizziness, asthenia.[3]
Tricyclic Antidepressant Derivatives Cyclobenzaprine (B1214914)Consistently found to be effective for musculoskeletal conditions, particularly acute back and neck pain.[3][4]Drowsiness, dry mouth, dizziness, fatigue.[2]
Carbamates MethocarbamolSome evidence of efficacy for musculoskeletal conditions, though data is limited compared to cyclobenzaprine.[3] Associated with less sedation than cyclobenzaprine in one head-to-head trial.[2]Drowsiness, dizziness, lightheadedness.[2]
1,4-Benzodioxane Derivative This compound Effective in depressing or abolishing decerebrate rigidity in preclinical models.[1] Does not cause loss of righting reflex at effective doses.[1]Lowered blood pressure and reduced the pressor response to adrenaline in anesthetized cats.[1] (Limited recent data available)

Experimental Protocols

The assessment of centrally acting muscle relaxants typically involves a battery of preclinical tests to quantify their effects on muscle tone, coordination, and neurological function. The following are detailed methodologies for key experiments cited in the evaluation of muscle relaxant properties.

Assessment of Muscle Tone and Relaxation

a) Inclined Plane Test: This test evaluates the ability of an animal, typically a mouse or rat, to remain on a tilted surface, providing an indication of muscle relaxation.

  • Apparatus: A flat board with a surface that can be inclined at various angles.

  • Procedure:

    • Animals are placed on the board at a specific angle.

    • The angle of the plane is gradually increased until the animal is no longer able to maintain its position for a set period (e.g., 30 seconds).

    • The maximum angle at which the animal can maintain its grip is recorded.

    • The test is performed at baseline and at various time points after the administration of the test compound or vehicle.

  • Endpoint: A significant decrease in the angle at which the animal can maintain its position indicates muscle relaxation.

b) Traction Test: This test assesses muscle strength and the ability to resist a pulling force.

  • Apparatus: A horizontal wire or rod suspended above a surface.

  • Procedure:

    • The animal is suspended by its forepaws from the wire.

    • The time until the animal falls or the ability of the animal to pull itself up onto the wire is recorded.

    • Observations are made at baseline and after drug administration.

  • Endpoint: A decreased time to falling or an inability to climb onto the wire suggests muscle weakness or relaxation.

Assessment of Motor Coordination

a) Rota-rod Test: This is a widely used test to assess motor coordination and balance.

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Procedure:

    • Animals are trained to walk on the rotating rod.

    • After drug administration, the animals are placed back on the rod.

    • The latency to fall from the rod is recorded.

  • Endpoint: A significant reduction in the time spent on the rotating rod indicates impaired motor coordination, a common side effect of centrally acting muscle relaxants.

Electrophysiological Assessment of Spinal Reflexes

This method provides a more direct measure of the drug's effect on the neural pathways controlling muscle contraction.

  • Preparation: The animal is anesthetized, and the spinal cord is exposed. Nerves innervating a specific muscle (e.g., the sciatic nerve for the gastrocnemius muscle) are dissected and prepared for stimulation and recording.

  • Procedure:

    • A stimulating electrode is placed on the peripheral nerve.

    • A recording electrode is placed on the corresponding muscle or ventral root.

    • The nerve is stimulated with a single electrical pulse to elicit a monosynaptic reflex (H-reflex) and a polysynaptic reflex.

    • The amplitude and latency of these reflex responses are recorded before and after drug administration.

  • Endpoint: Centrally acting muscle relaxants typically suppress polysynaptic reflexes to a greater extent than monosynaptic reflexes. A reduction in the amplitude of these reflexes indicates an inhibitory effect on the spinal cord circuitry.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanism of action for this compound is not well-elucidated in recent literature. However, centrally acting muscle relaxants generally exert their effects by modulating neurotransmission within the central nervous system, particularly in the spinal cord and brainstem. They achieve this through various mechanisms, such as enhancing the inhibitory effects of GABA, reducing the excitatory effects of glutamate (B1630785), or acting on adrenergic receptors.

Below is a generalized diagram illustrating the key signaling pathways involved in the action of centrally acting muscle relaxants at the level of the spinal cord.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Inhibitory Interneuron cluster_3 Muscle Fiber Presynaptic_Neuron Upper Motor Neuron / Interneuron Vesicle Glutamate Vesicle Presynaptic_Neuron->Vesicle Action Potential Inhibitory_Interneuron Inhibitory (GABAergic) Interneuron Presynaptic_Neuron->Inhibitory_Interneuron Descending Pathways Glutamate_Receptor Glutamate Receptor (AMPA/NMDA) Vesicle->Glutamate_Receptor Glutamate Release Postsynaptic_Neuron Alpha Motor Neuron Muscle Skeletal Muscle Fiber Postsynaptic_Neuron->Muscle Muscle Contraction Glutamate_Receptor->Postsynaptic_Neuron EPSP Generation GABA_Vesicle GABA Vesicle Inhibitory_Interneuron->GABA_Vesicle GABA_Vesicle->Postsynaptic_Neuron GABA Release (Target for some relaxants, e.g., Benzodiazepines) Drug_Action_1 This compound & Other Relaxants (Presumed to decrease excitatory transmission) Drug_Action_1->Vesicle Inhibit Release Drug_Action_2 GABA Agonists / Positive Allosteric Modulators Drug_Action_2->Postsynaptic_Neuron Enhance Inhibition (IPSP)

Caption: Generalized signaling pathway for centrally acting muscle relaxants.

This diagram illustrates how excitatory signals from upper motor neurons or interneurons lead to glutamate release, which activates alpha motor neurons to cause muscle contraction. Inhibitory interneurons release GABA to counteract this excitation. Centrally acting muscle relaxants can interfere with this process by either reducing excitatory neurotransmission or enhancing inhibitory neurotransmission.

Conclusion

While this compound demonstrated efficacy as a centrally acting muscle relaxant in early preclinical studies, a notable lack of recent, comparative clinical data makes a direct and quantitative comparison with modern muscle relaxants challenging. The existing information suggests a mechanism that reduces central nervous system-mediated muscle tone without significant sedative effects at therapeutic doses. Further research, including well-controlled clinical trials, would be necessary to fully elucidate the comparative efficacy and safety profile of this compound in the current landscape of centrally acting muscle relaxants. Researchers in drug development may find value in re-evaluating compounds like this compound, particularly if they offer a distinct mechanistic profile that could translate to an improved therapeutic window.

References

Validating the Muscle Relaxant Activity of Ambenoxan In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ambenoxan's potential muscle relaxant activity with established alternatives, supported by available preclinical data and detailed experimental methodologies. While direct quantitative in vivo comparative studies on this compound are limited in the available literature, this document synthesizes existing pharmacological knowledge to frame its potential mechanism and guide future research.

Introduction to this compound and Comparator Compounds

This compound is a centrally acting skeletal muscle relaxant.[1] Early studies have shown its efficacy in various animal models, including mice, rats, rabbits, dogs, and monkeys, where it was observed to reduce muscle tone without loss of the righting reflex.[1] Notably, it has been shown to depress or abolish decerebrate rigidity in rabbits, suggesting a central mechanism of action.[1] Unlike some other muscle relaxants, this compound does not exhibit peripheral neuromuscular blocking properties.[1]

For a comprehensive evaluation, this compound's profile is compared against three well-established muscle relaxants with distinct mechanisms of action:

  • Diazepam: A benzodiazepine (B76468) that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedation and muscle relaxation.

  • Baclofen: A GABA-B receptor agonist, which leads to hyperpolarization of neurons and reduced release of excitatory neurotransmitters.

  • Methocarbamol: A centrally acting muscle relaxant that is thought to work by general central nervous system depression.

Comparative In Vivo Efficacy (Hypothetical and Literature-Based)

Table 1: Comparative In Vivo Muscle Relaxant Activity

CompoundAnimal ModelTestEndpointResult (Literature Values)
This compound Mouse/RatRota-rodTime on rod / Fall-off rateData not available
RabbitDecerebrate RigidityReduction in rigidityQualitatively effective[1]
Diazepam MouseRota-rodED50 for motor impairment~2-5 mg/kg, i.p.
MouseInclined PlaneED50 for inability to stay on~3-6 mg/kg, i.p.
Baclofen MouseRota-rodED50 for motor impairment~2-4 mg/kg, i.p.
RatStretch ReflexInhibition of reflexEffective at 1-5 mg/kg, i.v.
Methocarbamol MouseRota-rodED50 for motor impairment~200-400 mg/kg, p.o.
CatSpinal Cord TransectionDepression of polysynaptic reflexesEffective at 20-50 mg/kg, i.v.

Note: The presented values for comparator drugs are approximate and can vary based on the specific experimental conditions.

Signaling Pathways and Mechanism of Action

This compound: A Hypothesized Adrenergic Antagonist Mechanism

While the precise signaling pathway for this compound's muscle relaxant effect is not fully elucidated, preliminary evidence suggests its interaction with the adrenergic system. An early study in anesthetized cats noted that this compound reduced the pressor response to adrenaline but not to noradrenaline. This, combined with the fact that this compound belongs to the benzodioxane class of compounds known for alpha-adrenergic antagonism, points towards a potential mechanism involving the blockade of alpha-adrenergic receptors within the central nervous system.

Alpha-adrenergic receptors, particularly α1 and α2 subtypes, are involved in regulating neuronal excitability and motor control. By antagonizing these receptors in the spinal cord and brainstem, this compound may inhibit polysynaptic reflexes that contribute to muscle tone.

Ambenoxan_Mechanism This compound This compound Alpha_Adrenergic_Receptor Alpha-Adrenergic Receptor (CNS) This compound->Alpha_Adrenergic_Receptor Antagonizes G_Protein G-Protein Alpha_Adrenergic_Receptor->G_Protein Activates Norepinephrine Norepinephrine Norepinephrine->Alpha_Adrenergic_Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Neuronal_Activity Neuronal Excitability Second_Messenger->Neuronal_Activity Decreases Muscle_Relaxation Muscle Relaxation Neuronal_Activity->Muscle_Relaxation Leads to

Hypothesized this compound signaling pathway.
Comparator Signaling Pathways

The mechanisms of action for the comparator drugs are well-established and differ significantly from the hypothesized pathway of this compound.

Comparator_Mechanisms cluster_diazepam Diazepam cluster_baclofen Baclofen cluster_methocarbamol Methocarbamol Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Positive Allosteric Modulator Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Opens Hyperpolarization_D Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization_D Increases Cl- influx Muscle_Relaxation_D Muscle Relaxation Hyperpolarization_D->Muscle_Relaxation_D Baclofen Baclofen GABA_B GABA-B Receptor Baclofen->GABA_B Agonist Calcium_Channel Presynaptic Ca2+ Channels GABA_B->Calcium_Channel Inhibits Potassium_Channel Postsynaptic K+ Channels GABA_B->Potassium_Channel Activates Excitatory_NT Reduced Excitatory Neurotransmitter Release Calcium_Channel->Excitatory_NT Hyperpolarization_B Postsynaptic Hyperpolarization Potassium_Channel->Hyperpolarization_B Muscle_Relaxation_B Muscle Relaxation Excitatory_NT->Muscle_Relaxation_B Hyperpolarization_B->Muscle_Relaxation_B Methocarbamol Methocarbamol CNS Central Nervous System Methocarbamol->CNS General_Depression General CNS Depression CNS->General_Depression Causes Muscle_Relaxation_M Muscle Relaxation General_Depression->Muscle_Relaxation_M

Signaling pathways of comparator muscle relaxants.

Experimental Protocols for In Vivo Validation

To quantitatively assess the muscle relaxant activity of this compound and compare it to other compounds, the following established in vivo experimental protocols are recommended.

Rota-rod Test

Principle: This test evaluates motor coordination and balance in rodents. A drug-induced neurological deficit is indicated by the inability of the animal to remain on a rotating rod.

Methodology:

  • Apparatus: A rotating rod of a specified diameter (e.g., 3 cm for mice), with adjustable speed. The rod is suspended at a height that encourages the animal to stay on but does not cause injury upon falling.

  • Animals: Mice (e.g., Swiss albino, 20-30g) or rats.

  • Procedure:

    • Animals are pre-trained on the rota-rod for a set period (e.g., 5 minutes at a low, constant speed) for 2-3 days to establish a baseline performance.

    • On the test day, animals are administered this compound, a comparator drug (e.g., Diazepam), or vehicle control via an appropriate route (e.g., intraperitoneal, oral).

    • At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), each animal is placed on the rota-rod, which is then set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • The latency to fall off the rod is recorded for each animal. A cut-off time (e.g., 300 seconds) is typically set.

  • Data Analysis: The mean latency to fall for each treatment group is calculated and compared to the vehicle control group. Dose-response curves can be generated to determine the ED50 (the dose at which 50% of the animals fall from the rod or the dose that causes a 50% reduction in performance).

RotaRod_Workflow Start Start: Animal Acclimatization & Baseline Training Drug_Admin Drug Administration (this compound, Comparator, Vehicle) Start->Drug_Admin Time_Points Post-Administration Time Points (e.g., 30, 60, 90, 120 min) Drug_Admin->Time_Points RotaRod_Test Place Animal on Rota-rod (Constant or Accelerating Speed) Time_Points->RotaRod_Test Record_Latency Record Latency to Fall RotaRod_Test->Record_Latency Data_Analysis Data Analysis: - Mean Latency - Dose-Response Curve - ED50 Calculation Record_Latency->Data_Analysis End End: Comparative Efficacy Determined Data_Analysis->End

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ambroxol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of cross-validated analytical methods for the determination of Ambroxol (B1667023), a widely used mucolytic agent. While the initial query focused on "Ambenoxan," publicly available scientific literature predominantly details analytical methodologies for Ambroxol. This document will, therefore, focus on Ambroxol, presenting a cross-validation framework for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cross-validation in analytical chemistry involves comparing two distinct methods to ensure that the results are consistent and reliable.[1] This process is crucial when developing new methods, transferring methods between laboratories, or when data from different analytical techniques need to be correlated.[2]

Comparison of Analytical Methods

A summary of the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Ambroxol is presented below. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the specific application (e.g., quality control of finished products versus bioanalysis of plasma samples).

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.[2]High-resolution separation coupled with highly sensitive and selective mass-based detection.[2][3]
Linearity Range Typically in the µg/mL range (e.g., 20-100 µg/mL).[4]Wide dynamic range, often in the ng/mL range (e.g., 0.5-180 ng/mL).[5][6]
Correlation Coefficient (r²) > 0.99.[7]> 0.999.[8]
Accuracy (% Recovery) Typically 95-105%.[4]Generally within 85-115% (99.0% to 113.5% reported).[8]
Precision (%RSD) < 2%.[9]< 15% (intra- and inter-day precision below 11.8% reported).[8]
Limit of Quantification (LOQ) Higher, suitable for pharmaceutical dosage forms.Lower, ideal for trace-level quantification in biological matrices (e.g., 0.2 ng/mL in plasma).[10]
Selectivity Good, but may be susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, due to the monitoring of specific precursor-product ion transitions.
Typical Application Routine quality control, purity assessment, and analysis of pharmaceutical dosage forms.[4][11]Bioanalysis of complex matrices like plasma and cerebrospinal fluid, pharmacokinetic studies.[5][8][10][12]

Experimental Protocols

Detailed methodologies for representative HPLC-UV and LC-MS/MS methods for Ambroxol analysis are outlined below.

1. RP-HPLC Method for Ambroxol in Pharmaceutical Dosage Forms

This method is adapted from a procedure for the estimation of Ambroxol in bulk drug and pharmaceutical dosage forms.[4]

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: SS Wakosil II C18 (250×4.6mm, 5µm).[4]

  • Mobile Phase: A mixture of acetonitrile, methanol (B129727), and 0.5% ammonium (B1175870) acetate (B1210297) in a ratio of 44:16:40 (v/v/v), with the pH adjusted to 5.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Detection Wavelength: 295 nm.[4]

  • Sample Preparation: A specific amount of the tablet powder is dissolved in the mobile phase, sonicated, filtered, and then diluted to a suitable concentration within the calibration range.[11]

2. LC-MS/MS Method for Ambroxol in Human Plasma

This method is based on a validated procedure for the quantification of Ambroxol in human plasma for pharmacokinetic studies.[5][10]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[5][10]

  • Column: Platisil C18 (150 × 4.6 mm, 5 µm).[5]

  • Mobile Phase: An isocratic mobile phase consisting of methanol and 0.01% formic acid (70:30, v/v).[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Ion Mode.[10]

    • Monitoring Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[10]

    • Transitions: Ambroxol: m/z 379 → 264; Internal Standard (e.g., Palmatine): m/z 352 → 336.[5][10]

  • Sample Preparation: Protein precipitation is a common and simple method for plasma sample preparation. An aliquot of plasma is treated with a precipitating agent (e.g., methanol or acetonitrile), vortexed, and centrifuged. The clear supernatant is then injected into the LC-MS/MS system.[5]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_prep Method Development & Validation cluster_exec Cross-Validation Execution cluster_eval Data Evaluation & Conclusion DevA Develop & Validate Method A (e.g., HPLC-UV) SelectSamples Select ≥ 20 Samples Spanning Analytical Range DevA->SelectSamples DevB Develop & Validate Method B (e.g., LC-MS/MS) DevB->SelectSamples AnalyzeA Analyze Samples with Method A (in triplicate) SelectSamples->AnalyzeA AnalyzeB Analyze Samples with Method B (in triplicate) SelectSamples->AnalyzeB Compare Compare Concentration Results (e.g., Bland-Altman Plot, %Difference) AnalyzeA->Compare AnalyzeB->Compare Assess Assess Bias & Agreement Against Pre-defined Criteria Compare->Assess Conclusion Methods are Correlated and Interchangeable Assess->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

Ambenoxan vs. Diazepam: A Comparative Analysis for Skeletal Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of skeletal muscle relaxants, both Ambenoxan and Diazepam have been utilized for their therapeutic effects. Diazepam, a member of the benzodiazepine (B76468) class, is a well-characterized compound with a long history of clinical use and a clearly defined mechanism of action. This compound, while also recognized as a centrally acting skeletal muscle relaxant, is a less-documented compound with limited publicly available data on its specific signaling pathways and quantitative efficacy in direct comparison to agents like Diazepam. This guide provides a comprehensive, objective comparison based on the available scientific literature, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways

Diazepam:

Diazepam exerts its muscle relaxant effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS)[1][2][3]. It binds to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel, which is distinct from the GABA binding site itself[3][4][5]. This binding event potentiates the effect of GABA, leading to an increased frequency of chloride (Cl-) channel opening[3][6]. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less excitable and thus reducing the transmission of nerve signals that lead to muscle contraction and spasms[2][3]. The muscle relaxant properties of diazepam are primarily mediated by its action on GABA-A receptors in the spinal cord and brainstem[1][6].

Diazepam_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Skeletal Muscle Relaxation Reduced_Excitability->Muscle_Relaxation GABA GABA GABA->GABA_A_Receptor Binds Diazepam Diazepam Diazepam->GABA_A_Receptor Binds (Allosteric Site)

Diagram 1: Diazepam's Signaling Pathway for Muscle Relaxation.

This compound:

Scientific literature on the specific molecular signaling pathway of this compound is scarce. It is described as a centrally acting skeletal muscle relaxant, indicating that its primary site of action is within the CNS[1]. Studies have shown that it does not possess peripheral neuromuscular blocking properties, meaning it does not directly interfere with nerve transmission at the muscle fiber[1]. Its mechanism is likely to involve modulation of neuronal pathways within the spinal cord or brain that control muscle tone. One study noted that this compound prolongs the sleeping time induced by hexobarbitone, a barbiturate, which suggests it may have a general CNS depressant effect, though its specific receptor targets for muscle relaxation are not well-defined in the available literature[1].

Quantitative Data Comparison

Table 1: Preclinical Data for Diazepam in Animal Models of Muscle Relaxation

Experimental ModelAnimal SpeciesDosageOutcome MeasureResultReference
Morphine-induced muscle rigidityRat1-5 mg/kg i.p.Electromyography (EMG) of gastrocnemius-soleus muscleTemporary antagonism of muscular rigidity[7]
Open-field testRat2.5, 5, 10, 20 mg/kg orallyReduction in muscle toneDose-dependent reduction in muscle tone with acute administration

Table 2: Clinical Data for Diazepam in Musculoskeletal Conditions

Study DesignPatient PopulationDosagePrimary OutcomeResultReference
Randomized Controlled TrialAcute nonradicular low back pain5 mg three times daily for 7 daysImprovement in Roland-Morris Disability Questionnaire (RMDQ)Mean improvement of 11.1 (95% CI 9-13.2)

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following outlines common methodologies used to assess the efficacy of centrally acting skeletal muscle relaxants like this compound and Diazepam in preclinical settings.

1. In Vivo Assessment of Muscle Relaxation in Rodents:

  • Objective: To evaluate the muscle relaxant properties of a test compound.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Methodology:

    • Induction of Muscle Spasm/Rigidity: Muscle rigidity can be induced by various methods, such as the administration of morphine[7] or through decerebration[1].

    • Drug Administration: The test compound (e.g., this compound or Diazepam) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral).

    • Measurement of Muscle Tone:

      • Electromyography (EMG): Needle electrodes are inserted into a skeletal muscle (e.g., gastrocnemius) to record electrical activity. A decrease in the amplitude and frequency of the EMG signal indicates muscle relaxation[7].

      • Grip Strength Test: The ability of the animal to grip a horizontal bar is measured. A decrease in grip strength can indicate muscle relaxation.

      • Rotarod Test: The animal is placed on a rotating rod, and the time it can maintain its balance is recorded. A shorter latency to fall can suggest muscle relaxation or motor impairment.

    • Data Analysis: The effects of the test compound are compared to the vehicle control group. Dose-response curves can be generated to determine the potency of the compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcomes Outcome Measures Animal_Model Animal Model (e.g., Rat) Induction Induction of Muscle Rigidity (e.g., Morphine) Animal_Model->Induction Drug_Admin Drug Administration (this compound, Diazepam, or Vehicle) Induction->Drug_Admin Measurement Measurement of Muscle Tone Drug_Admin->Measurement EMG Electromyography (EMG) Measurement->EMG Record Grip_Strength Grip Strength Test Measurement->Grip_Strength Assess Rotarod Rotarod Test Measurement->Rotarod Evaluate Data_Analysis Data Analysis and Comparison EMG->Data_Analysis Grip_Strength->Data_Analysis Rotarod->Data_Analysis

Diagram 2: General Workflow for Preclinical Assessment of Muscle Relaxants.

Conclusion

Diazepam is a well-understood skeletal muscle relaxant that acts as a positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition within the CNS. Its efficacy has been quantified in numerous preclinical and clinical studies.

This compound is also a centrally acting skeletal muscle relaxant, but detailed information regarding its mechanism of action, specific molecular targets, and comparative efficacy is lacking in the current scientific literature. Early pharmacological studies confirm its central activity and absence of peripheral neuromuscular blockade.

For researchers and drug development professionals, while Diazepam serves as a well-established benchmark with a clear pharmacological profile, the limited available data on this compound makes a direct, evidence-based comparison of their performance challenging. Further research would be necessary to elucidate the precise mechanism of this compound and to establish its relative potency and efficacy in comparison to standard-of-care muscle relaxants like Diazepam.

References

A Comparative Guide to the Structure-Activity Relationship of Ambenoxan Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships (SAR) for analogues of ambenoxan, a centrally acting muscle relaxant with effects on the adrenergic system. Due to the limited availability of specific quantitative data for a broad series of this compound analogues in publicly accessible literature, this guide focuses on the general SAR of the 2-substituted aminomethyl-1,4-benzodioxane class of compounds to which this compound belongs. The information is supplemented with detailed experimental protocols for key assays used in the pharmacological evaluation of such compounds.

Introduction to this compound

This compound, chemically known as 2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane, has been identified as a centrally acting skeletal muscle relaxant.[1] Pharmacological studies have shown its efficacy in various animal models without inducing a loss of the righting reflex.[1] In addition to its muscle relaxant properties, this compound has been observed to lower blood pressure and specifically reduce the pressor response to adrenaline but not to noradrenaline in anesthetized cats, suggesting an interaction with the adrenergic system.[1]

General Structure-Activity Relationships of 2-Substituted Aminomethyl-1,4-Benzodioxane Analogues

The 1,4-benzodioxane (B1196944) moiety is a common scaffold in a variety of adrenoceptor antagonists. The structure-activity relationships for this class of compounds, including analogues of this compound, are influenced by modifications at several key positions.

The core structure consists of the 1,4-benzodioxane ring system, a side chain attached at the 2-position, and a terminal amino group. Variations in these three regions significantly impact the affinity and selectivity of the analogues for α-adrenoceptor subtypes.

  • The Amino Group: The nature of the substituent on the terminal nitrogen atom is crucial for activity. The presence of a secondary amine is common in active compounds. The steric and electronic properties of the N-substituent can influence receptor affinity and selectivity.

  • The Side Chain: The length and composition of the side chain connecting the aminomethyl group to other functionalities can modulate the pharmacological profile. In this compound, this is a dioxaheptyl group.

  • The Benzodioxane Ring: Substitution on the aromatic part of the benzodioxane ring can affect potency and selectivity.

Experimental Protocols

The characterization of this compound analogues typically involves a combination of binding and functional assays to determine their affinity for adrenoceptors and their functional consequences.

Radioligand Binding Assay for α-Adrenoceptor Affinity

This assay is a standard method for determining the affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound analogues for α-adrenoceptors.

  • Materials:

    • Cell membranes expressing the α-adrenoceptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C).

    • A radiolabeled ligand with high affinity and selectivity for the receptor (e.g., [3H]-prazosin for α1-adrenoceptors).

    • Unlabeled this compound analogues (test compounds).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • A constant concentration of the radioligand and cell membranes is incubated with varying concentrations of the unlabeled test compound.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

Ambenoxan_Structure cluster_scaffold 1,4-Benzodioxane Scaffold cluster_modifications Modification Sites Benzodioxane R1 R1 (Side Chain) Benzodioxane->R1 2-position Aromatic_Ring Aromatic Ring Substitution Benzodioxane->Aromatic_Ring substitution R2 R2 (Amino Group) R1->R2 connects to

Caption: General scaffold of 2-substituted aminomethyl-1,4-benzodioxanes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50 & Ki Determination Counting->Data_Analysis Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Alpha1_AR α1-Adrenoceptor Gq Gq protein Alpha1_AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ambenoxan_Analogue This compound Analogue (Antagonist) Ambenoxan_Analogue->Alpha1_AR blocks Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha1_AR activates

References

Comparative Toxicity Profile of Ambenoxan and Other Muscle Relaxants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity profiles of Ambenoxan and other commonly used muscle relaxants, including Baclofen, Tizanidine, and Dantrolene. The information is intended for researchers, scientists, and drug development professionals, with a focus on preclinical toxicity data. Due to the limited availability of recent data on this compound, this guide also highlights the existing data gaps for this compound.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data (LD50 values) for this compound and selected comparator muscle relaxants in mice. LD50 is the dose of a substance that is lethal to 50% of a test population. It is a standard measure of acute toxicity.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound MouseIntravenousData not available in accessible literature
SubcutaneousData not available in accessible literature
OralData not available in accessible literature
Baclofen MouseOral~145 (in rats)
IntravenousData not available
SubcutaneousData not available
Tizanidine MouseOral>40 (signs of overdose)
IntravenousData not available
SubcutaneousData not available
Dantrolene MouseOralData not available
IntravenousNo Observed Adverse Effect Level (NOAEL) in rats: 2.5 mg/kg/day

Note: Specific LD50 values for this compound in mice, as mentioned in a 1961 publication, could not be retrieved from accessible literature. The provided data for comparator drugs is based on available public information and may not be from directly comparable studies.

Experimental Protocols

The determination of acute toxicity, such as the LD50 values presented above, typically follows standardized experimental protocols. The following is a generalized description of the methods used in such studies, based on internationally recognized guidelines like those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Acute Toxic Class Method (based on OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rodents (commonly rats or mice) of a single sex are used. If females are used, they should be nulliparous and not pregnant.

  • Housing and Fasting: The animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. Prior to dosing, the animals are fasted (e.g., overnight for rats, with access to water).

  • Dose Preparation and Administration: The test substance is typically administered as a single oral dose via gavage. The volume administered is kept as low as possible.

  • Dose Levels: A stepwise procedure is used where a group of animals (e.g., 3 animals) is dosed with a starting dose. The outcome (mortality or survival) determines the next dose level for another group of animals.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways related to the mechanism of action of the comparator muscle relaxants.

cluster_Baclofen Baclofen Signaling Pathway Baclofen Baclofen GABA_B_Receptor GABA-B Receptor Baclofen->GABA_B_Receptor Gi_Protein Gi Protein Activation GABA_B_Receptor->Gi_Protein Adenylate_Cyclase Inhibition of Adenylate Cyclase Gi_Protein->Adenylate_Cyclase K_Channel Opening of K+ Channels Gi_Protein->K_Channel Ca_Channel Inhibition of Ca2+ Channels Gi_Protein->Ca_Channel cAMP Decreased cAMP Adenylate_Cyclase->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Muscle_Relaxation_B Muscle Relaxation Hyperpolarization->Muscle_Relaxation_B Neurotransmitter_Release Decreased Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Neurotransmitter_Release->Muscle_Relaxation_B

Baclofen's mechanism via GABA-B receptor activation.

cluster_Tizanidine Tizanidine Signaling Pathway Tizanidine Tizanidine Alpha2_Receptor Alpha-2 Adrenergic Receptor (Presynaptic) Tizanidine->Alpha2_Receptor Gi_Protein_T Gi Protein Activation Alpha2_Receptor->Gi_Protein_T Adenylate_Cyclase_T Inhibition of Adenylate Cyclase Gi_Protein_T->Adenylate_Cyclase_T cAMP_T Decreased cAMP Adenylate_Cyclase_T->cAMP_T NE_Release Decreased Norepinephrine Release cAMP_T->NE_Release Motor_Neuron_Activity Reduced Motor Neuron Excitability NE_Release->Motor_Neuron_Activity Muscle_Relaxation_T Muscle Relaxation Motor_Neuron_Activity->Muscle_Relaxation_T

Tizanidine's action on presynaptic alpha-2 receptors.

cluster_Dantrolene Dantrolene Signaling Pathway Dantrolene Dantrolene Ryanodine_Receptor Ryanodine Receptor 1 (RyR1) Dantrolene->Ryanodine_Receptor SR_Ca_Release Inhibition of Ca2+ Release from SR Ryanodine_Receptor->SR_Ca_Release Intracellular_Ca Decreased Intracellular [Ca2+] SR_Ca_Release->Intracellular_Ca Actin_Myosin Reduced Actin-Myosin Interaction Intracellular_Ca->Actin_Myosin Muscle_Contraction Inhibition of Muscle Contraction Actin_Myosin->Muscle_Contraction Muscle_Relaxation_D Muscle Relaxation Muscle_Contraction->Muscle_Relaxation_D

Dantrolene's inhibition of calcium release.
Experimental Workflow

The following diagram outlines a typical workflow for an acute toxicity study.

cluster_Workflow Acute Toxicity Study Workflow Start Start Animal_Acclimatization Animal Acclimatization (min. 5 days) Start->Animal_Acclimatization Fasting Fasting Period Animal_Acclimatization->Fasting Dose_Administration Single Dose Administration (e.g., Oral Gavage) Fasting->Dose_Administration Observation Clinical Observation (14 days) Dose_Administration->Observation Data_Collection Data Collection: - Mortality - Clinical Signs - Body Weight Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy Data_Analysis Data Analysis & LD50 Calculation Necropsy->Data_Analysis End End Data_Analysis->End

Generalized workflow for an acute toxicity study.

Comparative In Vivo Validation of Ambenoxan's Central Nervous System Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Ambenoxan in comparison to other alpha-2 adrenoceptor antagonists, Yohimbine (B192690) and Idazoxan (B1206943), reveals a significant gap in the publicly available in vivo data for this compound's central nervous system (CNS) effects. While this compound is identified as a centrally acting muscle relaxant, detailed quantitative data from animal models of anxiety, depression, and its specific impact on neurotransmitter systems are notably absent in the reviewed literature. In contrast, Yohimbine and Idazoxan have been extensively studied, providing a robust dataset for comparison.

This guide synthesizes the available preclinical in vivo data for these three alpha-2 adrenoceptor antagonists to offer researchers, scientists, and drug development professionals a comparative overview of their CNS effects. Due to the limited specific data for this compound, this guide will primarily focus on the well-documented profiles of Yohimbine and Idazoxan, while contextualizing the known information about this compound.

Mechanism of Action: Alpha-2 Adrenoceptor Antagonism

This compound, Yohimbine, and Idazoxan all function as antagonists of alpha-2 adrenergic receptors. These receptors are a key component of the central and peripheral nervous systems, primarily acting as presynaptic autoreceptors that inhibit the release of norepinephrine. By blocking these receptors, antagonists increase the release of norepinephrine, leading to a range of downstream effects on various physiological and behavioral processes.

dot

Caption: Signaling pathway of alpha-2 adrenoceptor antagonists.

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound, Yohimbine, and Idazoxan from in vivo preclinical studies. The significant lack of data for this compound is a key finding of this comparative analysis.

Table 1: Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Ki, nM)SpeciesReference
This compound α2-AdrenoceptorData Not Available--
Yohimbine α2A-Adrenoceptor1.4Human[1][2]
α2B-Adrenoceptor7.1Human[1][2]
α2C-Adrenoceptor0.88Human[1][2]
5-HT1AModerate AffinityHuman[1][2]
5-HT1BModerate AffinityHuman[1][2]
5-HT1DModerate AffinityHuman[1][2]
D2Moderate AffinityHuman[1][2]
Idazoxan α2-Adrenoceptor10-20-[3]
I2-Imidazoline15-[3]
α1-Adrenoceptor230-[3]

Table 2: In Vivo Effects on Neurotransmitter Levels (Microdialysis Studies)

CompoundBrain RegionNeurotransmitterEffectSpeciesReference
This compound --Data Not Available--
Yohimbine ThalamusNorepinephrineIncreasedRat[4]
ThalamusSerotonin (B10506)No Significant ChangeRat[4]
Idazoxan Medial Prefrontal CortexDopamine (B1211576)Markedly IncreasedRat[5]
StriatumDopamineNo EffectRat[5]
Nucleus AccumbensDopamineNo EffectRat[5]

Table 3: Behavioral Effects in Animal Models

CompoundAnimal ModelBehavioral EffectSpeciesReference
This compound -Data Not Available--
Yohimbine Social Interaction TestAnxiogenicRat[6]
Holeboard TestDecreased Locomotor Activity & ExplorationRat[7]
Forced Swim TestPotentiates Antidepressant Effect of Fluoxetine (B1211875) & Venlafaxine (B1195380)Mouse[8]
Idazoxan Plus-maze & Holeboard TestsNo Anxiogenic or Locomotor EffectsMouse[9]
L-DOPA-induced DyskinesiaAlleviatedRat[10]
Spontaneous BehaviorDecreased Locomotor and Exploratory ActivityRat[11]
Treadmill TestIncreased Endurance CapacityRat[12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals following drug administration.

Protocol (based on studies with Yohimbine and Idazoxan):

  • Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized and stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, thalamus).

  • Recovery: Animals are allowed to recover from surgery for a minimum of 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal neurotransmitter levels.

  • Drug Administration: The compound of interest (e.g., Yohimbine, Idazoxan) or vehicle is administered systemically (e.g., intraperitoneally or subcutaneously).

  • Post-treatment Sample Collection: Dialysate samples continue to be collected at the same regular intervals for a defined period post-injection.

  • Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

dot

Caption: Experimental workflow for in vivo microdialysis.

Behavioral Assessment in Animal Models

Objective: To evaluate the effects of the compounds on anxiety-like and depressive-like behaviors.

1. Elevated Plus Maze (Anxiety Model):

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure: Animals are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.

2. Forced Swim Test (Depression Model):

  • Apparatus: A transparent cylinder filled with water.

  • Procedure: Animals are placed in the water-filled cylinder for a set period (e.g., 6 minutes). The duration of immobility (floating without struggling) is recorded. Antidepressant compounds typically decrease the duration of immobility.

3. Social Interaction Test (Anxiety Model):

  • Apparatus: An open field arena.

  • Procedure: Pairs of unfamiliar animals are placed in the arena, and the duration of active social behaviors (e.g., sniffing, grooming, following) is recorded. Anxiogenic compounds typically decrease the duration of social interaction.

dot

Caption: Logical relationships in behavioral testing.

Conclusion and Future Directions

This comparative guide highlights the extensive in vivo CNS research conducted on Yohimbine and Idazoxan, providing valuable insights into their pharmacological profiles as alpha-2 adrenoceptor antagonists. In stark contrast, this compound remains significantly under-characterized in the public domain regarding its specific CNS effects beyond its established role as a muscle relaxant.

The lack of quantitative data for this compound in key in vivo models of CNS function presents a critical knowledge gap. To enable a comprehensive and objective comparison, future research should prioritize the in vivo validation of this compound's effects on:

  • Neurotransmitter systems: Utilizing techniques like in vivo microdialysis to quantify its impact on norepinephrine, dopamine, and serotonin release in relevant brain regions.

  • Behavioral models: Assessing its potential anxiolytic, anxiogenic, or antidepressant properties in validated animal models.

  • Pharmacokinetics: Determining its brain penetration and distribution to correlate central concentrations with behavioral and neurochemical outcomes.

Such studies are imperative for a thorough understanding of this compound's CNS pharmacology and for making informed decisions in drug development and neuroscience research. Without this fundamental data, a direct and meaningful comparison to other alpha-2 adrenoceptor antagonists remains speculative.

References

Comparative Pharmacokinetics of Alpha-2 Adrenoceptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacokinetic profiles of key alpha-2 adrenoceptor antagonists, including Idazoxan (B1206943), Fluparoxan, and Efaroxan (B1214185), provides critical insights for drug development and research. This guide summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of these compounds.

Initial searches for "Ambenoxan" did not yield a specific, well-characterized compound, suggesting it may be a less common designation or a misnomer. Therefore, this guide focuses on a comparative analysis of structurally related and well-documented alpha-2 adrenoceptor antagonists that represent the broader class of molecules to which "this compound derivatives" would likely belong.

Pharmacokinetic Data Summary

The pharmacokinetic properties of Idazoxan, Fluparoxan, and Efaroxan exhibit notable differences across species, which are crucial for translating preclinical findings to clinical applications. The following table provides a summary of key pharmacokinetic parameters for these compounds.

ParameterIdazoxanFluparoxanEfaroxanSpeciesRoute
Bioavailability (%) ~1 (10 mg/kg), 23 (100 mg/kg)[1]Excellent~58%Rat (male)Oral
12.6 - 31.5%[2]Excellent~58%RatOral
34 (26-41)[3]97%Data Not AvailableHumanOral
Tmax (h) 0.08 - 0.17[2]Data Not AvailableData Not AvailableRatOral
Cmax (ng/mL) Data Not AvailableData Not AvailableData Not AvailableRatOral
Half-life (t1/2) (h) 0.41 - 0.47[2]Long duration of action~3RatIV
4.2[3]6-7Data Not AvailableHumanIV
5.58[3]6-7Data Not AvailableHumanOral
Clearance (mL/min/kg) 94 - 144[1]Data Not AvailableData Not AvailableRatIV
824 mL/min (Total)[3]Data Not AvailableData Not AvailableHumanIV
Volume of Distribution (Vd) (L/kg) 1.95 - 3.18[2]Data Not AvailableData Not AvailableRatIV
3.2[3]Data Not AvailableData Not AvailableHumanIV

Experimental Protocols

A representative experimental protocol for determining the pharmacokinetic profile of an alpha-2 adrenoceptor antagonist in a preclinical rat model is outlined below. This protocol is a composite of methodologies described in the literature for compounds like Idazoxan and Efaroxan.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before oral administration.

2. Drug Administration:

  • Oral (p.o.): The test compound is formulated in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Intravenous (i.v.): For bioavailability studies, a separate cohort receives the drug dissolved in a sterile vehicle (e.g., saline) via intravenous injection (e.g., into the tail vein) at a lower dose (e.g., 1-3 mg/kg).[2]

3. Blood Sampling:

  • Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Blood is drawn from the jugular vein or via a cannulated carotid artery into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 10,000 rpm for 10 minutes) and stored at -20°C or lower until analysis.

4. Bioanalytical Method:

  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction (e.g., with tert-butyl methyl ether).[4] An internal standard is added to each sample to ensure accuracy.[4]

  • Quantification: The concentration of the drug in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[2][4]

    • HPLC System: A typical HPLC setup would involve a C18 reverse-phase column.[2]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a specific wavelength or tandem mass spectrometry for higher sensitivity and selectivity.[4]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.

Visualizations

Signaling Pathway of Alpha-2 Adrenoceptor Antagonists

Alpha-2 Adrenoceptor Antagonist Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_Release NE Release NE_Vesicle->NE_Release Depolarization NE NE NE_Release->NE Alpha2_Autoreceptor α2-Autoreceptor Alpha2_Autoreceptor->NE_Release Inhibits NE->Alpha2_Autoreceptor Negative Feedback Postsynaptic_Receptor Postsynaptic Adrenoceptor NE->Postsynaptic_Receptor Antagonist α2-Antagonist (e.g., Idazoxan) Antagonist->Alpha2_Autoreceptor Blocks Response Cellular Response Postsynaptic_Receptor->Response

Caption: Alpha-2 adrenoceptor antagonist mechanism of action.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Pharmacokinetic Study Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rat) Dosing Drug Administration (Oral or Intravenous) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Sample_Prep Plasma Sample Preparation (Protein Precipitation/LLE) Sampling->Sample_Prep Quantification LC-MS/MS or HPLC-UV Quantification Sample_Prep->Quantification PK_Modeling Pharmacokinetic Modeling (Non-compartmental/Compartmental) Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc

Caption: A typical workflow for a preclinical pharmacokinetic study.

References

A Head-to-Head Comparison of Ambenoxan and Other 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ambenoxan and other notable 1,4-benzodioxane (B1196944) compounds. While direct head-to-head studies are limited, this document synthesizes available preclinical and pharmacological data to offer an objective comparison of their performance, with a focus on their interactions with the adrenergic system and their primary therapeutic actions.

Introduction to 1,4-Benzodioxanes

The 1,4-benzodioxane scaffold is a versatile chemical structure that has given rise to a variety of pharmacologically active compounds. These molecules have shown a range of activities, with many exhibiting significant affinity for adrenoceptors. This guide will focus on a comparative overview of this compound, primarily known for its muscle relaxant properties, and other 1,4-benzodioxanes such as Idazoxan and Efaroxan, which are well-characterized as α-adrenoceptor antagonists.

Comparative Pharmacodynamics

The primary pharmacological distinction among the 1,4-benzodioxanes discussed here lies in their principal mechanism of action. This compound is characterized as a centrally acting muscle relaxant, whereas Idazoxan and Efaroxan are potent and selective α2-adrenoceptor antagonists.

This compound: A Centrally Acting Muscle Relaxant
Idazoxan and Efaroxan: Selective α2-Adrenoceptor Antagonists

Idazoxan is a potent and selective α2-adrenoceptor antagonist.[2] It has been shown to antagonize the effects of α2 agonists and is more selective than older α2-adrenoceptor blocking agents like yohimbine.[2] Efaroxan is another 1,4-benzodioxane derivative that acts as a selective α2-adrenoceptor antagonist.[3] Both Idazoxan and Efaroxan also exhibit affinity for imidazoline (B1206853) receptors.[4]

The table below summarizes the available quantitative data on the binding affinities of various 1,4-benzodioxane derivatives for α-adrenoceptors. It is important to note the absence of specific binding data for this compound in the reviewed literature.

Table 1: Comparative Binding Affinities of 1,4-Benzodioxane Derivatives for α-Adrenoceptors

Compoundα1-Adrenoceptor Affinity (pKi)α2-Adrenoceptor Affinity (pKi)Primary Pharmacological Action
This compound Data not availableData not availableCentrally Acting Muscle Relaxant
Idazoxan -HighPotent and Selective α2-Adrenoceptor Antagonist
Efaroxan -HighSelective α2-Adrenoceptor Antagonist
WB-4101 HighModerateα1-Adrenoceptor Antagonist
Phendioxan High (selective)LowPotent and Selective α1-Adrenoceptor Antagonist

Note: The table is populated with qualitative descriptions where specific pKi values were not consistently reported across studies under uniform conditions. The data for WB-4101 and Phendioxan are included to provide a broader context of the structure-activity relationships within the 1,4-benzodioxane class.

Signaling Pathways

The primary signaling pathway relevant to the α-adrenergic activity of 1,4-benzodioxanes like Idazoxan and Efaroxan is the α2-adrenoceptor signaling cascade. α2-adrenoceptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi).

alpha2_signaling_pathway cluster_membrane Cell Membrane alpha2_receptor α2-Adrenoceptor g_protein Gi Protein (αβγ) alpha2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ligand Noradrenaline / Adrenaline (Agonist) ligand->alpha2_receptor Binds and Activates antagonist Idazoxan / Efaroxan (Antagonist) antagonist->alpha2_receptor Blocks Binding atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Neurotransmitter Release pka->cellular_response Leads to

Caption: α2-Adrenoceptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of 1,4-benzodioxanes.

α-Adrenoceptor Binding Assays

Objective: To determine the binding affinity of a compound for α1 and α2-adrenoceptors.

Methodology:

  • Membrane Preparation:

    • Tissues rich in the desired adrenoceptor subtype (e.g., rat cerebral cortex for α1, rat spleen for α2) are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Radioligand Binding Assay:

    • A constant concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]Prazosin for α1, [3H]Idazoxan or [3H]Yohimbine for α2) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound, Idazoxan) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

binding_assay_workflow start Start tissue Tissue Homogenization start->tissue centrifuge1 Low-Speed Centrifugation tissue->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Collect Membrane Pellet centrifuge2->pellet resuspend Resuspend in Assay Buffer pellet->resuspend incubate Incubate with Radioligand and Test Compound resuspend->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal Procedures for Ambroxan

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ambroxan, a common fragrance ingredient, ensuring compliance with safety regulations and best practices in chemical handling.

I. Ambroxan Safety and Handling Overview

Before disposal, it is essential to understand the handling and safety precautions for Ambroxan. This substance is generally stable under normal conditions but requires careful handling to avoid potential hazards.[1][2][3]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and impervious clothing, when handling Ambroxan.[4]

  • Ventilation: Use in a well-ventilated area and provide appropriate exhaust ventilation where dust may form.[1][4]

  • Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][2][4] Do not breathe vapors or dust.[1][2][4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][2][4] Keep away from sources of ignition and incompatible materials such as strong acids, alkalis, or oxidizing agents.[1][2][3]

II. Ambroxan Disposal Protocol

The disposal of Ambroxan must be conducted in accordance with local, state, and federal regulations.[1][2] Do not let the product enter drains or the environment.[4]

Step-by-Step Disposal Procedure:

  • Waste Identification and Collection:

    • Collect waste Ambroxan, including any contaminated materials, in a suitable, closed, and clearly labeled container.

    • The container should be made of a material compatible with Ambroxan.

  • Accidental Spill Cleanup:

    • In case of a spill, remove all sources of ignition.[1][2]

    • Ventilate the area.[2]

    • Wear appropriate PPE, including respiratory protection if in a confined area.[1][2]

    • Absorb the spilled material with an inert absorbent material such as vermiculite (B1170534) or sand.[1][2]

    • Sweep or shovel the absorbed material into a suitable, closed container for disposal.[4]

  • Final Disposal:

    • Arrange for the disposal of the waste container through a licensed hazardous waste disposal company.

    • Ensure that the disposal method complies with all applicable local, state, and federal regulations.[1][2]

III. Quantitative Data

The following table summarizes key quantitative data for Ambroxan, compiled from various safety data sheets.

PropertyValueSource
Flash Point 161 °C[1]
Oral LD50 (mouse) 5 g/kg[1]
Melting Point 74 - 76 °C

IV. Experimental Workflow: Ambroxan Spill and Disposal

The following diagram illustrates the procedural workflow for handling an accidental spill of Ambroxan and its subsequent disposal.

Ambroxan_Disposal_Workflow cluster_spill Accidental Spill Response cluster_disposal Waste Disposal spill Ambroxan Spill Occurs ignition Remove Ignition Sources spill->ignition ventilate Ventilate Area ignition->ventilate ppe Don Appropriate PPE ventilate->ppe absorb Absorb with Inert Material ppe->absorb collect Collect in Labeled Container absorb->collect store Store Waste Securely collect->store Transfer to Storage contact Contact Licensed Disposal Company store->contact transport Arrange for Waste Transport contact->transport dispose Dispose per Regulations transport->dispose

References

Essential Safety and-Logistical-Information for Handling Ambenoxan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Ambenoxan, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Equipment Details
Eye/Face Protection Chemical safety gogglesRecommended to protect against splashes.[1] Goggles should be washed before reuse.[1]
Hand Protection Chemical-resistant glovesRecommended to prevent skin contact.[1] Contaminated gloves should be washed before reuse.[1]
Skin and Body Protection Protective clothingShould be selected based on the task being performed and the associated risks to prevent material from splashing on the body.[1]
Respiratory Protection Suitable respiratory equipmentRequired in case of insufficient ventilation to avoid inhaling vapor or spray.[1]

Safe Handling, Storage, and Disposal

Adherence to proper handling, storage, and disposal protocols is critical for maintaining a safe laboratory environment.

Procedure Step-by-Step Guidance
Handling 1. Avoid contact with eyes, skin, and clothing.[1][2] 2. Do not smoke, eat, or drink in the handling area.[1][3] 3. Use in a well-ventilated area and use a mechanical exhaust if necessary.[1] 4. Keep away from sources of ignition such as hot surfaces, sparks, and open flames.[1][3]
Storage 1. Store in tightly closed, original or compatible containers.[1][2] 2. Keep in a cool, dry, and well-ventilated area.[1][2] 3. Protect from light.[1][2] 4. Keep away from incompatible materials, including strong acids, alkalis, or oxidizing agents.[1][2]
Disposal 1. Dispose of in accordance with local, state, and federal regulations.[2][4] 2. Do not allow the material to enter drains, surface waters, or groundwaters.[1] 3. Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to render it unusable before disposal.[5]

Emergency Procedures: Accidental Release

In the event of a spill, a clear and immediate response is necessary to contain the material and protect personnel.

spill This compound Spill Occurs evacuate Evacuate Surrounding Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material (e.g., sand, dry-lime) ppe->contain collect Collect with Non-Sparking Tools contain->collect container Place in Covered Containers for Disposal collect->container decontaminate Ventilate and Wash Spill Site container->decontaminate

This compound Spill Response Workflow

In case of accidental release, evacuate the surrounding area and ensure adequate ventilation.[1] Do not breathe vapor or spray and avoid contact with skin and eyes.[1] For containment and cleanup, cover the spill with an inert, inorganic, non-combustible absorbent material like dry-lime or sand.[1] Use non-sparking tools to place the material into covered containers for disposal.[1] After the material has been collected, ventilate the area and wash the spill site.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ambenoxan
Reactant of Route 2
Reactant of Route 2
Ambenoxan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.